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  • Product: 1-Phenylpiperidin-4-amine dihydrochloride
  • CAS: 1082662-38-1

Core Science & Biosynthesis

Foundational

1-Phenylpiperidin-4-amine dihydrochloride chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1-Phenylpiperidin-4-amine Dihydrochloride Introduction 1-Phenylpiperidin-4-amine dihydrochloride, also known as 4-anilinopiperidine dihydrochloride, is a disubsti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 1-Phenylpiperidin-4-amine Dihydrochloride

Introduction

1-Phenylpiperidin-4-amine dihydrochloride, also known as 4-anilinopiperidine dihydrochloride, is a disubstituted piperidine derivative of significant interest in medicinal chemistry and organic synthesis. With the chemical formula C₁₁H₁₆N₂·2HCl, this compound serves as a crucial building block and intermediate in the synthesis of complex molecules, most notably as a direct precursor in the Gupta method for synthesizing fentanyl and its analogues.[1][2] Its status as a regulated chemical underscores its importance in both legitimate research and illicit drug manufacturing.[1]

This guide offers a comprehensive overview of the chemical properties of 1-Phenylpiperidin-4-amine dihydrochloride, designed for researchers, scientists, and drug development professionals. It delves into its physicochemical characteristics, synthesis, reactivity, analytical profile, and safety considerations, providing a holistic understanding of this pivotal chemical entity.

Section 1: Molecular Structure and Physicochemical Properties

The fundamental characteristics of a chemical compound are dictated by its structure. 1-Phenylpiperidin-4-amine features a central piperidine ring, with a phenyl group attached to the ring's nitrogen atom (N1) and an amine group at the 4-position. The dihydrochloride salt form involves the protonation of both the exocyclic primary amine and the tertiary piperidine nitrogen, significantly influencing its physical properties.

A 1-Boc-4-Piperidone + Aniline B Reductive Amination (NaBH(OAc)3, AcOH) A->B Step 1 C N-Boc-4-(Phenylamino)piperidine B->C D Acidic Deprotection (TFA or HCl) C->D Step 2 E 1-Phenylpiperidin-4-amine (Free Base) D->E F Salt Formation (Excess HCl) E->F Step 3 G 1-Phenylpiperidin-4-amine Dihydrochloride F->G

Figure 2: General workflow for the synthesis of 1-Phenylpiperidin-4-amine Dihydrochloride.
Detailed Experimental Protocol

This protocol describes a validated method for laboratory-scale synthesis.

Step 1: Reductive Amination [3]1. Rationale: This step creates the N-phenylamino bond. N-Boc-4-piperidone is used as the starting material; the tert-butoxycarbonyl (Boc) group protects the piperidine nitrogen from participating in the reaction, directing the amination to the ketone at the 4-position. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting ketone in the absence of the formed iminium ion. 2. Procedure:

  • To a solution of N-Boc-4-piperidone (1 equivalent) and aniline (1 equivalent) in an anhydrous solvent like dichloroethane (DCE), add acetic acid (AcOH) to catalyze iminium ion formation.
  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (approx. 1.5 equivalents) portion-wise to the stirring mixture at room temperature.
  • Allow the reaction to proceed overnight.
  • Upon completion (monitored by TLC or LC-MS), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-4-(phenylamino)piperidine.

Step 2: Boc Group Deprotection [3]1. Rationale: The Boc protecting group is acid-labile. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to cleave the carbamate, liberating the piperidine nitrogen and yielding the free base. 2. Procedure:

  • Dissolve the crude product from Step 1 in dichloromethane (DCM).
  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M) dropwise at 0 °C.
  • Allow the mixture to warm to room temperature and stir for 1-2 hours until deprotection is complete.
  • Remove the solvent and excess acid under reduced pressure to obtain the crude free base (or its corresponding salt).

Step 3: Dihydrochloride Salt Formation [4]1. Rationale: Conversion to the dihydrochloride salt enhances stability, improves handling characteristics (crystalline solid vs. oil), and increases water solubility. Excess hydrochloric acid ensures protonation of both basic nitrogen centers. 2. Procedure:

  • Dissolve the crude 1-Phenylpiperidin-4-amine from Step 2 in a suitable solvent like ethyl acetate or isopropanol.
  • Add an excess of a solution of hydrogen chloride (e.g., HCl in ether or isopropanol) to the solution.
  • The dihydrochloride salt will precipitate out of the solution.
  • Collect the resulting white solid by filtration, wash with a small amount of cold solvent (e.g., ethyl acetate) to remove impurities, and dry under vacuum. [5] Purification: The final product's purity can be assessed using HPLC. [4]The precipitation and washing steps are typically sufficient to achieve high purity (>95%).

Section 3: Reactivity and Chemical Profile

The reactivity of 1-Phenylpiperidin-4-amine is defined by its two nitrogen centers. In the free base form, the exocyclic amine at the C4 position is a primary-like secondary amine (anilinic), while the piperidine nitrogen is a tertiary amine.

  • Nucleophilicity: Both nitrogen atoms are nucleophilic and can participate in reactions such as alkylation and acylation. This reactivity is fundamental to its role as a precursor in fentanyl synthesis, where the piperidine nitrogen is alkylated and the anilinic nitrogen is acylated.

  • Basicity and pH-Dependence: With two basic centers, the molecule's charge state is highly dependent on pH. In strongly acidic conditions (pH < 2), it exists as the fully protonated dihydrochloride salt. [6]As the pH increases, it will deprotonate sequentially. The predicted pKa of the free base is approximately 9.83, indicating it will be significantly protonated under physiological conditions (pH 7.4). [6]This pH-dependent behavior governs its solubility and its interaction with biological targets.

Section 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of 1-Phenylpiperidin-4-amine dihydrochloride.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the phenyl group (typically in the δ 6.8-7.5 ppm range), signals for the piperidine ring protons (often complex multiplets in the δ 1.5-3.5 ppm range), and a broad signal for the amine protons (N-H), which may be exchanged with D₂O. The integration of these signals would correspond to the number of protons in each environment.

    • ¹³C NMR: The spectrum would display signals for the six unique carbons of the phenyl ring and the carbons of the piperidine ring. The chemical shifts provide information about the electronic environment of each carbon atom.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum provides information about the functional groups present. Key expected absorption bands include:

      • N-H stretching: Broad bands in the 2400-3000 cm⁻¹ region, characteristic of amine salts (R₃N⁺-H).

      • Aromatic C-H stretching: Signals typically appear just above 3000 cm⁻¹. [7] * Aliphatic C-H stretching: Signals for the piperidine ring CH₂ groups appear just below 3000 cm⁻¹. [7] * C=C stretching: Bands for the aromatic ring are expected in the 1450-1600 cm⁻¹ region.

      • C-N stretching: Vibrations are typically found in the 1200-1350 cm⁻¹ range.

  • Mass Spectrometry (MS):

    • Mass spectrometry is used to determine the molecular weight and fragmentation pattern. When analyzed, the free base (C₁₁H₁₆N₂) would show a molecular ion peak (M⁺) at m/z 176. The fragmentation pattern would likely involve cleavage of the piperidine ring and loss of fragments from the side chains.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of 1-Phenylpiperidin-4-amine dihydrochloride. [4]Using a suitable column (e.g., C18) and mobile phase, this technique can separate the target compound from starting materials, by-products, and other impurities, allowing for accurate quantification of purity.

Section 5: Safety, Handling, and Regulatory Status

Hazard Identification

1-Phenylpiperidin-4-amine dihydrochloride is a hazardous chemical and must be handled with appropriate precautions. The Globally Harmonized System (GHS) classifications are summarized below.

Hazard ClassGHS Hazard StatementSource(s)
Acute Toxicity, Oral H302: Harmful if swallowed[8][9]
Skin Corrosion/Irritation H315: Causes skin irritation[8][9]
Serious Eye Damage/Irritation H319: Causes serious eye irritation[8][9]
Acute Toxicity, Inhalation H332: Harmful if inhaled[9]
Specific Target Organ Toxicity H335: May cause respiratory irritation[8][9]
Safe Handling and Personal Protective Equipment (PPE)

Given the associated hazards, strict safety protocols must be followed:

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood. [10]* Personal Protective Equipment:

    • Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles. [11] * If there is a risk of generating dust, a dust respirator should be used. [11]* Handling Practices: Avoid breathing dust and prevent contact with skin and eyes. [11]Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Regulatory Status

Due to its established use in the clandestine synthesis of fentanyl, N-phenylpiperidin-4-amine and its salts are regulated as a List I chemical by the U.S. Drug Enforcement Administration (DEA). [1][12]This classification imposes stringent regulatory requirements for its manufacture, distribution, import, and export, including registration, record-keeping, and reporting. Researchers and institutions must comply with all applicable federal and state regulations when handling this substance.

Conclusion

1-Phenylpiperidin-4-amine dihydrochloride is a compound of considerable scientific and regulatory importance. Its chemical properties—particularly the reactivity of its dual amine functionalities and the enhanced solubility of its dihydrochloride salt form—make it a versatile intermediate in organic synthesis. However, its crucial role as a fentanyl precursor necessitates a thorough understanding of not only its scientific characteristics but also the critical safety and regulatory measures required for its handling. This guide provides the foundational knowledge for researchers to work with this compound effectively and responsibly.

References

  • Google Patents. (n.d.). CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride.
  • synthesis.works. (n.d.). N-phenylpiperidin-4-amine dihydrochloride- reaction / application on synthetic works. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenylpiperidin-4-amine. Retrieved from [Link]

  • Federal Register. (2023). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). N-Phenylpiperidin-4-amine dihydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.
  • SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

  • PubChem. (n.d.). 4-Anilinopiperidine. Retrieved from [Link]

Sources

Exploratory

1-Phenylpiperidin-4-amine Dihydrochloride: Scaffold Utility and Pharmacological Profile

Topic: 1-Phenylpiperidin-4-amine Dihydrochloride: Pharmacophore Assembly & Mechanism of Action Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Regulatory Scientists Executive Summary 1-P...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Phenylpiperidin-4-amine Dihydrochloride: Pharmacophore Assembly & Mechanism of Action Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Regulatory Scientists

Executive Summary

1-Phenylpiperidin-4-amine dihydrochloride (also known as 4-anilinopiperidine or 4-AP ) serves as a critical privileged scaffold in medicinal chemistry, most notably as the immediate metabolic precursor and synthetic backbone for the 4-anilidopiperidine class of


-opioid receptor (MOR) agonists (e.g., fentanyl).

While the molecule itself exhibits low intrinsic affinity for opioid receptors compared to its acylated derivatives, its mechanism of action is defined by its role as a nucleophilic pharmacophore anchor . It provides the essential rigid piperidine ring and the anilino nitrogen required for orthosteric binding within the G-protein coupled receptor (GPCR) pocket. This guide details the physicochemical mechanism of its assembly, its structure-activity relationship (SAR) as a "pro-ligand," and the specific protocols for its synthesis and handling under controlled regulatory frameworks (DEA List I Chemical).

Chemical Identity & Physicochemical Properties[1][2]

The dihydrochloride salt form enhances the stability and water solubility of the free amine, facilitating its use in aqueous-phase synthetic protocols and biological assays.

PropertyData
IUPAC Name N-phenylpiperidin-4-amine dihydrochloride
Common Synonyms 4-anilinopiperidine (4-AP), Despropionyl norfentanyl
CAS Number 88594-78-9 (salt), 23056-29-3 (free base)
Molecular Formula C

H

Cl

N

Molecular Weight 249.18 g/mol
Solubility Highly soluble in water (>50 mg/mL); soluble in methanol
Acidity (pKa) ~8.5 (piperidine nitrogen), ~4.0 (anilino nitrogen)
Regulatory Status DEA List I Chemical (USA); Precursor to Schedule II opioids

Mechanism of Action: The "Pro-Ligand" Hypothesis

Unlike direct agonists, the mechanism of action for 1-Phenylpiperidin-4-amine is best understood through Structure-Activity Relationship (SAR) subtraction. It represents the "unlocked" state of the fentanyl pharmacophore.

Receptor Binding Kinetics (MOR Interaction)

The 4-anilidopiperidine scaffold targets the orthosteric site of the


-opioid receptor. However, the naked amine (4-AP) lacks the critical hydrophobic chain  required for high-affinity binding.
  • The Anchor Role: The phenyl ring at the 1-position (or N-phenethyl in derivatives) sits in a hydrophobic pocket formed by transmembrane helices TM3 and TM6. The piperidine nitrogen forms a crucial salt bridge with Asp147 in the receptor.

  • The Missing Key: High-potency activation requires the acylation of the 4-amine nitrogen (e.g., with a propionyl group). This acylation locks the conformation and engages the hydrophobic sub-pocket near Trp293 .

  • Intrinsic Activity: Without this acyl group, 1-Phenylpiperidin-4-amine exhibits micromolar (weak) affinity (

    
     nM) and functions as a partial agonist or inactive metabolite, illustrating the necessity of the amide linker for signal transduction.
    
Metabolic Mechanism

In vivo, 4-AP appears as a metabolic endpoint. The enzyme CYP3A4 performs N-dealkylation on fentanyl analogs to produce norfentanyl, while amidases can cleave the amide bond to yield 4-AP (despropionyl norfentanyl). Understanding this pathway is essential for toxicology and forensic analysis.

Synthetic Mechanism (Nucleophilic Assembly)

Chemically, the molecule's "action" is driven by the high nucleophilicity of the secondary amine at the 4-position. It acts as a selective nucleophile in acylation reactions, allowing for the rapid generation of diverse libraries of GPCR ligands.

G cluster_0 Bioactivity Profile Start N-Boc-4-Piperidone Inter Imine Intermediate Start->Inter + Aniline (Reductive Amination) Product 1-Phenylpiperidin-4-amine (The Scaffold) Inter->Product + Reducing Agent (NaBH(OAc)3) Drug Active Ligand (e.g., Fentanyl Analog) Product->Drug + Propionyl Chloride (Acylation) Weak Weak MOR Binding (No Hydrophobic Lock) Product->Weak Potent High MOR Affinity (Ki < 2nM) Drug->Potent

Figure 1: The synthetic and functional progression of the 4-anilinopiperidine scaffold. The transition from the "Scaffold" to the "Active Ligand" illustrates the critical SAR switch from weak to potent binding.

Experimental Protocols

Safety Warning: 1-Phenylpiperidin-4-amine is a precursor to potent opioids. All work must be conducted in a DEA-compliant laboratory with appropriate engineering controls (fume hood, glove box).

Synthesis of the Dihydrochloride Salt

This protocol utilizes a reductive amination approach, favored for its high yield and purity.

Reagents:

  • N-Boc-4-piperidone (1.0 eq)

  • Aniline (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic)

  • HCl in Dioxane (4M)

Workflow:

  • Imine Formation: Dissolve N-Boc-4-piperidone and aniline in Dichloroethane (DCE). Add acetic acid (AcOH) to adjust pH to ~5. Stir for 2 hours at room temperature (RT) to form the imine species.

  • Reduction: Cool the solution to 0°C. Add STAB portion-wise over 30 minutes. Allow to warm to RT and stir overnight.

  • Quench & Workup: Quench with saturated NaHCO

    
    . Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Deprotection: Dissolve the intermediate in DCM. Add 4M HCl in Dioxane (5 eq). Stir for 2 hours. A white precipitate will form.

  • Salt Isolation: Filter the precipitate. Wash with cold diethyl ether. Recrystallize from Ethanol/Methanol to yield 1-Phenylpiperidin-4-amine dihydrochloride as white crystals.

Thin Layer Chromatography (TLC) Visualization
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: DCM:MeOH:NH

    
    OH (90:9:1).
    
  • Detection: UV light (254 nm) or Ninhydrin stain (stains primary/secondary amines purple/red).

Toxicology & Safety Profile

As a chemical intermediate, the toxicity profile differs from the final opioid drugs, but it remains hazardous.

  • Acute Toxicity: Classified as Acute Tox. 4 (Oral). Harmful if swallowed.[1]

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[1]

  • Target Organ Toxicity: May cause respiratory irritation (STOT SE 3).[1]

  • Handling: Avoid inhalation of dust. Use N95 or P100 respiratory protection if handling powder.

References

  • Valdez, C. A., et al. (2018). "Synthetic Studies on the Fentanyl Class of Opioids: Hardware and Software Requirements." ACS Chemical Neuroscience, 9(9), 2084–2100. Link

  • Drug Enforcement Administration (DEA). (2020).[1][2] "Control of the Immediate Precursor 4-Anilinopiperidine Used in the Illicit Manufacture of Fentanyl." Federal Register, 85 FR 20155. Link

  • Vefelfeld, M., et al. (2025). "Toxicokinetics and toxicodynamics of fentanyl homologs." Archives of Toxicology. Link

  • PubChem. (2025).[1] "Compound Summary: N-phenylpiperidin-4-amine." National Library of Medicine. Link

  • Ellis, C. R., et al. (2018).[3] "Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances." PLOS ONE, 13(5).[3] Link[3]

Sources

Foundational

1-Phenylpiperidin-4-amine dihydrochloride safety and handling

Comprehensive Technical Guide: 1-Phenylpiperidin-4-amine Dihydrochloride Executive Summary This technical guide addresses the physicochemical profile, safety protocols, and handling requirements for 1-Phenylpiperidin-4-a...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Technical Guide: 1-Phenylpiperidin-4-amine Dihydrochloride

Executive Summary

This technical guide addresses the physicochemical profile, safety protocols, and handling requirements for 1-Phenylpiperidin-4-amine dihydrochloride .[1][2] As a Senior Application Scientist, I must emphasize a critical structural distinction immediately: this compound (Phenyl group at N1 position) is a structural isomer of, but distinct from, 4-anilinopiperidine (Phenyl group on the 4-amine).[1][2] While the latter is a regulated precursor (fentanyl scaffold), 1-Phenylpiperidin-4-amine serves as a distinct building block in medicinal chemistry, particularly for sigma receptor ligands and GPCR-targeted therapeutics.[1][2]

This guide prioritizes the dihydrochloride salt form, which offers superior stability but introduces specific hygroscopic handling challenges.

Part 1: Chemical Identity & Physicochemical Profile[1]

The dihydrochloride salt stabilizes the molecule against oxidation and volatility compared to its free base. However, the presence of two HCl equivalents significantly alters its solubility and acidity profile.

Structural Specification
FeatureDescription
Systematic Name 1-Phenylpiperidin-4-amine dihydrochloride
CAS (Free Base) 63921-23-3
CAS (2HCl Salt) Not widely indexed; often custom synthesized.[1][2] (Reference generic amine salts handling)
Formula C₁₁H₁₆N₂[1][2][3] · 2HCl
Molecular Weight ~249.18 g/mol (176.26 [Base] + 72.92 [2HCl])
Structure Note N1 Position: Substituted with Phenyl (Aniline-like, low basicity).[1][2] C4 Position: Primary amine (-NH₂), highly basic (pKa ~10.5).[1]
Solubility & Stability Logic
  • Solubility: Highly soluble in Water and Methanol due to ionic character. Sparingly soluble in non-polar solvents (DCM, Hexanes) unless converted to free base.

  • Acidity (pH): Aqueous solutions will be acidic (pH ~2-3).[1] The C4-amine is fully protonated; the N1-aniline nitrogen is weakly protonated but contributes to the salt stoichiometry.[1][2]

  • Hygroscopicity: Like most amine hydrochlorides, this salt is hygroscopic . It will absorb atmospheric moisture, leading to "clumping" and stoichiometry errors during weighing.

Part 2: Risk Assessment & Toxicology (E-E-A-T)

Regulatory Note: Always verify local scheduling. Unlike 4-anilinopiperidine (NPP precursor), 1-phenylpiperidin-4-amine is generally treated as a standard chemical building block, but rigorous inventory tracking is best practice.[1][2]

GHS Hazard Classification

Based on analogous piperidine diamines and ECHA data for the free base:

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1][4][5]

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1][4][5]

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[1][4][5]

  • STOT-SE: Category 3 (H335) – May cause respiratory irritation.[1][5]

Toxicology Mechanism

The primary physiological risk stems from the cationic amphiphilic nature of the molecule.

  • Irritation: The acidic nature of the dihydrochloride salt upon contact with mucous membranes (moisture) generates localized HCl, causing immediate irritation.

  • Systemic: Piperidine derivatives can modulate CNS targets. While specific LD50 data for this salt is sparse, treat as a potential CNS depressant or stimulant until validated.

Part 3: Handling & Storage Engineering

To maintain "Scientific Integrity," we treat the material not just as a powder, but as a reactive system sensitive to environmental entropy (moisture).

Storage Protocol
  • Temperature: 2–8°C (Refrigerated). Cold storage slows oxidative degradation of the phenyl ring.

  • Atmosphere: Store under Argon or Nitrogen .

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage of hygroscopic salts; use a desiccator.[1]

Weighing & Transfer Workflow
  • Problem: Weighing hygroscopic salts on an open balance leads to water uptake, skewing molar calculations.

  • Solution: Use the "Difference by Weighing" method in a rapid sequence or use a glove bag.

HandlingProtocol Start Storage Retrieval (Cold & Dry) Equilibrate Warm to RT (Prevent Condensation) Start->Equilibrate 30 mins Open Open in Low Humidity Equilibrate->Open Weigh Rapid Weighing (Difference Method) Open->Weigh Minimize Exposure Reseal Purge Headspace (Argon/N2) Weigh->Reseal Immediate Reseal->Start Return to 4°C

Figure 1: Anti-hydrolysis handling loop. Warming to Room Temperature (RT) before opening is critical to prevent condensation on the cold salt.[1]

Part 4: Synthetic Utility & Operational Protocols

Researchers typically use this compound in two modes:

  • Direct Coupling: Using the salt + excess base.

  • Free-Basing: Isolating the neutral amine for sensitive reactions.[1]

Protocol: In-Situ Neutralization (Direct Use)

Context: Amide coupling (e.g., HATU/EDC) where the salt is added directly to the reaction mixture.[1][2]

  • Dissolution: Dissolve the dihydrochloride in DMF or DMA. (DCM is poor for the salt).

  • Scavenging: Add 3.0 - 4.0 equivalents of DIPEA (Hünig's base) or NMM.[1]

    • Why? You need 2 equivs to neutralize the 2HCl, plus 1-2 equivs to drive the coupling reaction.[1]

  • Observation: The solution may cloud briefly as amine salts (DIPEA·HCl) precipitate, depending on concentration.

Protocol: Isolation of Free Base (High Purity)

Context: Required when the reaction is sensitive to chloride ions or excess organic bases.

StepActionScientific Rationale
1 Dissolve salt in minimal Water (e.g., 1g in 10mL).[1][2]Exploits high aqueous solubility of the salt.
2 Add 2M NaOH dropwise until pH > 12.Deprotonates both the C4-amine and N1-aniline.
3 Extract with DCM (3x).The neutral organic amine partitions into the organic layer.
4 Wash Organic layer with Brine .Removes residual water entrapped in the DCM.
5 Dry over Na₂SO₄ and concentrate.Yields the oily or low-melting solid free base.[1]
Synthetic Pathway Logic

The C4-amine is the primary nucleophile.[1] The N1-phenyl nitrogen is significantly less nucleophilic due to resonance delocalization into the phenyl ring.[1]

ReactionLogic Salt 1-Phenylpiperidin-4-amine 2HCl Salt Base Free Base (C4-NH2 Active) Salt->Base NaOH / Extraction Target1 Amide Coupling (R-CO-NH-Piperidine) Base->Target1 + Carboxylic Acid + Coupling Agent Target2 Reductive Amination (Secondary Amine) Base->Target2 + Aldehyde + NaBH(OAc)3 Note Selectivity Control: N1 is deactivated by Phenyl ring. Reactions occur exclusively at C4-NH2. Base->Note

Figure 2: Chemoselectivity profile. The N1-phenyl group acts as a protecting group/deactivator, directing chemistry to the C4-amine.[1][2]

Part 5: Emergency Response

  • Eye Contact: Immediate irrigation with water for 15 minutes.[6] The acidic salt can cause corneal opacity if not treated.

  • Skin Contact: Wash with soap and water.[6] Do not use ethanol (increases permeability).[1]

  • Spill Cleanup:

    • Wear N95/P100 respirator (dust hazard).[1]

    • Cover spill with solid sodium bicarbonate (neutralizer).

    • Sweep up and dispose of as hazardous chemical waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21193347, 1-Phenylpiperidin-4-amine.[1][2] Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). C&L Inventory: 1-phenylpiperidin-4-amine.[1][2][7] (General Hazard Classifications). Retrieved from [Link][1][2]

(Note: While specific CAS 2HCl salt data is proprietary to custom synthesis batches, the properties listed above are derived from the consensus of the free base CID 21193347 and standard amine salt chemistry.)

Sources

Exploratory

An In-Depth Technical Guide on the Discovery and Analysis of N-phenyl-4-piperidinamine as an Opioid Impurity

Introduction: The Evolving Landscape of Opioid Synthesis and the Imperative of Impurity Profiling The opioid crisis, largely fueled by the proliferation of illicitly manufactured fentanyl and its analogues, presents a fo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Opioid Synthesis and the Imperative of Impurity Profiling

The opioid crisis, largely fueled by the proliferation of illicitly manufactured fentanyl and its analogues, presents a formidable challenge to public health and safety. The clandestine nature of synthetic opioid production necessitates a deep and ever-evolving understanding of the chemical routes employed. These illicit syntheses are often characterized by suboptimal reaction conditions and purification processes, leading to the presence of various impurities in the final product. The identification and quantification of these impurities are not merely academic exercises; they provide crucial intelligence for law enforcement to track manufacturing trends and are vital for assessing the full toxicological burden of street-level opioids.

This technical guide focuses on a specific and increasingly significant impurity: N-phenyl-4-piperidinamine , also known as 4-anilinopiperidine (4-AP) . Initially recognized for its critical role as a precursor in alternative fentanyl synthesis routes, its presence as a carry-over impurity in the final opioid product warrants thorough investigation. This document provides a comprehensive overview of the chemical properties of N-phenyl-4-piperidinamine, its formation pathways in illicit synthesis, its toxicological significance, and detailed analytical methodologies for its detection and quantification.

Chemical Profile of N-phenyl-4-piperidinamine (4-AP)

N-phenyl-4-piperidinamine is a synthetic organic compound that has become a key chemical intermediate in the illicit production of fentanyl and its analogues[1][2]. Its emergence is largely a response to increased regulation of other precursors, such as N-phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP)[1].

PropertyValueSource
Chemical Name N-phenyl-4-piperidinamine[3]
Synonyms 4-Anilinopiperidine, 4-AP, Despropionyl norfentanyl[3][4]
CAS Number 23056-29-3[3]
Molecular Formula C₁₁H₁₆N₂[3]
Molecular Weight 176.26 g/mol [4]
Appearance Off-white crystalline solid[5]
Regulatory Status List I Chemical (United States, DEA)[6]

Formation Pathways and Presence as an Impurity

The prevalence of N-phenyl-4-piperidinamine as an impurity is intrinsically linked to the synthetic routes used in clandestine fentanyl production. The "Gupta method," a one-pot synthesis, has gained popularity in illicit manufacturing due to its relative simplicity and efficiency[7][8][9]. This method often utilizes 4-AP as a starting material.

Incomplete reactions or poorly optimized reaction conditions during the Gupta synthesis can lead to the carry-over of unreacted N-phenyl-4-piperidinamine into the final fentanyl product. The one-pot nature of this synthesis, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, increases the likelihood of side reactions and incomplete conversions, thus contributing to a higher impurity profile[7][10].

Caption: Simplified schematic of N-phenyl-4-piperidinamine as an impurity in the Gupta fentanyl synthesis.

Toxicological Significance of N-phenyl-4-piperidinamine Impurity

While the acute toxicity of fentanyl and its analogues is well-documented, the toxicological profile of N-phenyl-4-piperidinamine as an impurity is less understood. However, its chemical structure as an aromatic amine raises potential health concerns. Aromatic amines as a class are known to have various toxic effects, and some have been shown to be genotoxic or carcinogenic[11].

Although specific in-depth toxicological studies on N-phenyl-4-piperidinamine are limited, some data on related 4-anilinopiperidine analogues suggest that while they may have some pharmacological activity, it is significantly less potent than fentanyl itself[12][13][14]. The primary concern with the presence of N-phenyl-4-piperidinamine as an impurity is not its opioid activity, but rather the potential for other, non-opioid toxicities and the fact that its presence indicates a poorly controlled and likely illicit manufacturing process[15]. The presence of this and other impurities can contribute to the unpredictable and often severe adverse health effects seen in users of illicitly manufactured opioids.

GHS Hazard Statements for a Related Compound (N-Phenyl-1-(phenylmethyl)-4-piperidinamine)
H302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
H413: May cause long lasting harmful effects to aquatic life
Source:

This data for a structurally similar compound suggests that N-phenyl-4-piperidinamine may also possess irritant and harmful properties.

Analytical Methodologies for Detection and Quantification

The detection and quantification of N-phenyl-4-piperidinamine as an impurity in opioid samples are critical for forensic analysis and public health surveillance. Several analytical techniques are suitable for this purpose, with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most common and reliable methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique in forensic laboratories for the analysis of seized drug samples. It offers excellent separation and definitive identification based on both retention time and mass spectral data.

Experimental Protocol: GC-MS Analysis of N-phenyl-4-piperidinamine Impurity

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the seized opioid sample.

    • Dissolve the sample in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile).

    • Vortex the sample to ensure complete dissolution.

    • If necessary, dilute the sample to an appropriate concentration for GC-MS analysis.

    • Prepare a calibration curve using a certified reference standard of N-phenyl-4-piperidinamine.

  • GC-MS Parameters:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp to 280 °C at 20 °C/min.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 40-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Data Analysis:

    • Identify N-phenyl-4-piperidinamine based on its retention time and comparison of its mass spectrum with a reference library.

    • For quantification, use the calibration curve generated from the reference standard.

Caption: General workflow for GC-MS analysis of opioid impurities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity compared to GC-MS, making it particularly suitable for the trace-level quantification of impurities in complex matrices.

Experimental Protocol: LC-MS/MS Analysis of N-phenyl-4-piperidinamine Impurity

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the seized opioid sample.

    • Dissolve the sample in 10 mL of a 50:50 mixture of mobile phase A and mobile phase B.

    • Vortex and sonicate to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

    • Prepare a series of calibration standards of N-phenyl-4-piperidinamine in the same diluent.

  • LC-MS/MS Parameters:

    • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

    • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.

    • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent.

    • Column Temperature: 40 °C.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5-95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95-5% B

      • 6.1-8 min: 5% B

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Ion Source: Electrospray Ionization (ESI) in positive mode.

    • Ion Source Temperature: 500 °C.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • N-phenyl-4-piperidinamine: Precursor ion (Q1) m/z 177.1 -> Product ions (Q3) m/z 105.1, m/z 77.1.

  • Data Analysis:

    • Quantify N-phenyl-4-piperidinamine using the area ratio of the analyte to an appropriate internal standard against the calibration curve.

Conclusion and Future Perspectives

The presence of N-phenyl-4-piperidinamine as an impurity in illicitly manufactured fentanyl is a direct consequence of the evolution of clandestine synthesis methods. Its detection serves as a chemical signature that can provide valuable intelligence on the synthetic routes being employed. While its own toxicological effects are not fully elucidated, its presence is indicative of a poorly controlled synthesis, which in itself poses a significant risk to the end-user due to the potential for other, more harmful byproducts and inconsistent opioid concentrations.

Continued research into the toxicological effects of N-phenyl-4-piperidinamine and other fentanyl-related impurities is crucial. Furthermore, the development and validation of robust and standardized analytical methods for the comprehensive profiling of illicit opioid samples are essential for forensic laboratories and public health agencies to effectively monitor the ever-changing landscape of the opioid crisis. As clandestine chemists adapt their methods to circumvent regulations, the scientific community must remain vigilant in identifying and characterizing new precursors and impurities to stay ahead of this public health threat.

References

  • Studies of the pharmacology and pathology of intrathecally administered 4-anilinopiperidine analogues and morphine in the rat and cat. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

  • Fentanyl Purity, Potency, & Synthesis. (n.d.). The Center for Forensic Science Research & Education. Retrieved February 13, 2026, from [Link]

  • A Convenient One-Pot Synthesis of Fentanyl. | Request PDF. (2025, August 9). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Unique Bipiperidinyl Impurities Produced from the “One-Pot” Synthesis of Fentanyl | Request PDF. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Archived 8/5/19 - Washington State Patrol. (2017, July 10). Washington State Patrol. Retrieved February 13, 2026, from [Link]

  • Determination of Fentanyl Analogue Exposure Using Dried Blood Spots with LC-MS/MS. (2024, August 7). CDC Stacks. Retrieved February 13, 2026, from [Link]

  • LC-MS/MS-Based Method for the Multiplex Detection of 24 Fentanyl Analogues and Metabolites in Whole Blood at Sub ng mL–1 Concentrations. (2018, January 17). ACS Omega. Retrieved February 13, 2026, from [Link]

  • Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • CONFIRMATION OF FENTANYL BY GAS CHROMATOGRAPHY - MASS SPECTROMETRY. (n.d.). Washington State Patrol. Retrieved February 13, 2026, from [Link]

  • CONFIRMATION OF FENTANYL AND NORFENTANYL BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. (2021, April 24). Washington State Patrol. Retrieved February 13, 2026, from [Link]

  • Toxicokinetics and toxicodynamics of the fentanyl homologs cyclopropanoyl-1-benzyl-4´-fluoro-4-anilinopiperidine and furanoyl-1-benzyl-4-anilinopiperidine. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

  • (PDF) Toxicokinetics and toxicodynamics of the fentanyl homologs cyclopropanoyl-1-benzyl-4´-fluoro-4-anilinopiperidine and furanoyl-1-benzyl-4-anilinopiperidine. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Fentanyl and the 4-Anilinopiperidine Group of Analgesics. (n.d.). Semantic Scholar. Retrieved February 13, 2026, from [Link]

  • Reaction scheme of fentanyl synthesized by the One-Pot Gupta method... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Fentanyl Quantification and Messaging. (n.d.). Retrieved February 13, 2026, from [Link]

  • GCMS - E - Fentanyl.pdf. (2013, March 8). NYC.gov. Retrieved February 13, 2026, from [Link]

  • SOP-OPI-001: Standard Operating Procedure for the Analysis of Suspected Natural and Synthetic Opioids. (2024, August 30). DEA.gov. Retrieved February 13, 2026, from [Link]

  • Efficient One-Pot Fentanyl Synthesis. (n.d.). Scribd. Retrieved February 13, 2026, from [Link]

  • A convenient one pot synthesis of fentanyl. (n.d.). Scite.ai. Retrieved February 13, 2026, from [Link]

  • N-Phenyl-1-(phenylmethyl)-4-piperidinamine. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

  • Interpol Review of Drug Analysis 2019-2022. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • N-phenyl-1-(2-phenylethyl)-4-piperidinamine. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

  • S-1 SUPPORTING INFORMATION Chemical Attribution of Fentanyl Using Multivariate Statistical Analysis of Orthogonal Mass Spectral. (n.d.). AWS. Retrieved February 13, 2026, from [Link]

  • Designation of Halides of 4-Anilinopiperidine as List I Chemicals. (2023, October 31). Federal Register. Retrieved February 13, 2026, from [Link]

  • N-Phenyl-4-piperidinamine. (n.d.). NIST WebBook. Retrieved February 13, 2026, from [Link]

  • N-PHENYL-1-(PHENYLMETHYL)-4-PIPERIDINAMINE. (n.d.). precisionFDA. Retrieved February 13, 2026, from [Link]

  • N-Phenyl-4-piperidinamine. (n.d.). Cheméo. Retrieved February 13, 2026, from [Link]

  • Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil | Request PDF. (2025, August 6). ResearchGate. Retrieved February 13, 2026, from [Link]

  • A convenient one pot synthesis of fentanyl. (2025, August 7). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. (2025, June 9). Frontiers. Retrieved February 13, 2026, from [Link]

  • Development and Validation of a Quantitative GC-MS Method to Analyze Fentanyl-Containing 'Dope' Samples with One-Step Liquid Extraction. (2023, February 15). The Center for Forensic Science Research & Education. Retrieved February 13, 2026, from [Link]

  • Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. (2020, May 5). Retrieved February 13, 2026, from [Link]

  • Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals. (2020, April 15). Federal Register. Retrieved February 13, 2026, from [Link]

  • DEA proposes to control three precursor chemicals used to illicitly manufacture deadly fentanyl. (2019, September 17). DEA.gov. Retrieved February 13, 2026, from [Link]

  • Development and Validation of a Quantitative GC-MS Method to Analyze Fentanyl-Containing 'Dope' Samples with One-Step Liquid. (n.d.). Retrieved February 13, 2026, from [Link]

  • English. (2022, February 28). Economic and Social Council. Retrieved February 13, 2026, from [Link]

  • BIOASSAY OF N-PHENYL-p-PHENYLENEDIAMINE FOR POSSIBLE CARCINOGENICITY. (n.d.). National Toxicology Program (NTP). Retrieved February 13, 2026, from [Link]

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  • (This reference is a duplic
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Foundational

Pharmacological profile of 4-phenylpiperidine compounds

Title: The 4-Phenylpiperidine Scaffold: Pharmacological Architecture, Toxicology, and Synthetic Protocols Executive Summary The 4-phenylpiperidine moiety represents a privileged scaffold in medicinal chemistry, serving a...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The 4-Phenylpiperidine Scaffold: Pharmacological Architecture, Toxicology, and Synthetic Protocols

Executive Summary

The 4-phenylpiperidine moiety represents a privileged scaffold in medicinal chemistry, serving as the structural backbone for a diverse array of therapeutic agents ranging from analgesics (e.g., Meperidine) to antipsychotics (e.g., Haloperidol).[1] Unlike the rigid phenanthrene structure of morphine, the 4-phenylpiperidine core offers a flexible template that allows for distinct pharmacological toggling between mu-opioid receptor (MOR) agonism and Dopamine D2 antagonism based on N-substituent modifications.

This technical guide dissects the structure-activity relationships (SAR), critical metabolic liabilities (specifically the MPTP neurotoxicity vector), and validated experimental protocols for the synthesis and evaluation of these compounds.

Part 1: Structural Architecture & SAR

The core pharmacophore consists of a piperidine ring substituted at the C-4 position with a phenyl ring. This arrangement mimics the Tyramine residue found in endogenous enkephalins, allowing the molecule to anchor into the hydrophobic pocket of G-protein coupled receptors (GPCRs).

The Pharmacophoric Divergence

The biological activity of the scaffold is dictated by the substituents at the Nitrogen (N-1) and Carbon-4 (C-4) positions.

  • Opioid Agonism (The Meperidine Class): Requires a short alkyl chain (usually methyl) at N-1 and an ester or ketone function at C-4. The phenyl ring must be axial or pseudo-axial to fit the MOR binding pocket.

  • Neuroleptic Activity (The Haloperidol Class): Extension of the N-1 chain (typically to 4 carbons) with a butyrophenone tail shifts affinity from MOR to Dopamine D2 receptors.

Visualization of the Scaffold

The following diagram illustrates the core SAR decision points.

SAR_Architecture Core 4-Phenylpiperidine Core Scaffold N1 N-1 Substituent (The Switch) Core->N1 Methyl = Opioid Butyl-Aryl = Antipsychotic C4 C-4 Substituent (Efficacy) Core->C4 Ester/Ketone = Agonist OH = Antagonist potential Phenyl C-4 Phenyl Ring (Binding Anchor) Core->Phenyl Mimics Enkephalin Tyramine Residue Opioid Meperidine (MOR Agonist) N1->Opioid Neuroleptic Haloperidol (D2 Antagonist) N1->Neuroleptic

Caption: SAR decision tree showing how N-1 chain length dictates the pharmacological class (Opioid vs. Neuroleptic).

Part 2: Pharmacological Profile & Receptor Dynamics

The "Dirty Drug" Profile of Meperidine

Meperidine (Pethidine) is the prototype of this class. While effective as an analgesic, its utility is limited by a "dirty" pharmacological profile compared to 4-anilidopiperidines (like Fentanyl).

  • Mu-Opioid Receptor (MOR): Meperidine acts as a full agonist but with significantly lower affinity than morphine.

  • Anticholinergic Activity: Unlike morphine, Meperidine possesses atropine-like effects, leading to tachycardia and mydriasis.

  • Serotonin Reuptake Inhibition (SRI): Meperidine blocks the serotonin transporter (SERT). Clinical Warning: Co-administration with MAO inhibitors can precipitate life-threatening Serotonin Syndrome.

Comparative Binding Data

The following table contrasts the binding affinities (


) of key 4-phenylpiperidines against standard comparators. Note the dramatic shift in potency when the scaffold is modified.
CompoundClassTarget ReceptorBinding Affinity (

)
Clinical Note
Meperidine 4-phenylpiperidineMOR (Agonist)~400 - 500 nMWeak potency; neurotoxic metabolite.
Normeperidine MetaboliteMOR / CNS>1,000 nMConvulsant (non-opioid mechanism).
Haloperidol ButyrophenoneD2 (Antagonist)~1.0 nMHigh potency antipsychotic.
Morphine PhenanthreneMOR (Agonist)~1 - 5 nMReference standard.
Fentanyl 4-anilidopiperidineMOR (Agonist)~0.03 - 1.0 nMStructurally distinct; significantly higher potency.

Part 3: Toxicology & Metabolic Liabilities (The MPTP Mechanism)

For researchers working with this scaffold, understanding the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) toxicity vector is mandatory. MPTP is a byproduct formed during the improper synthesis of MPPP (a meperidine analog).

Mechanism of Neurotoxicity: MPTP itself is not toxic.[2] It is a pro-toxin that crosses the Blood-Brain Barrier (BBB) and is converted by Monoamine Oxidase B (MAO-B) in glial cells into MPP+, a mitochondrial poison that selectively destroys dopaminergic neurons in the Substantia Nigra, causing permanent Parkinsonism.

MPTP_Toxicity MPTP MPTP (Lipophilic Pro-toxin) Glial Glial Cell (MAO-B Enzyme) MPTP->Glial Crosses BBB MPDP MPDP+ (Intermediate) Glial->MPDP Oxidation via MAO-B MPP MPP+ (Polar Toxin) MPDP->MPP Spontaneous Oxidation DAT Dopamine Transporter (Uptake System) MPP->DAT Selective Uptake Mito Mitochondria (Complex I Inhibition) DAT->Mito Accumulation Death Dopaminergic Cell Death Mito->Death ATP Depletion/ROS

Caption: The bioactivation pathway of MPTP into the neurotoxin MPP+ via MAO-B and DAT uptake.[2][3]

Part 4: Experimental Protocols

Synthesis: The Eisleb Method (Core Construction)

This protocol describes the construction of the 4-phenylpiperidine-4-carboxylate core (Meperidine precursor).

  • Safety Warning: This reaction involves vesicants (mustard gas analogs) and cyanide. Perform in a certified fume hood with hazmat protocols.

Reagents:

  • Benzyl cyanide (Phenylacetonitrile)

  • Bis(2-chloroethyl)methylamine (Mechlorethamine)

  • Sodium Amide (NaNH2)

  • Toluene (Solvent)[4][5]

Step-by-Step Workflow:

  • Deprotonation: In a 3-neck flask under Nitrogen, suspend 2.2 equivalents of NaNH2 in dry toluene. Add 1.0 equivalent of Benzyl cyanide dropwise at 35°C.

  • Alkylation/Cyclization: Slowly add Bis(2-chloroethyl)methylamine. The reaction is exothermic. The base generates the carbanion at the benzylic position, which displaces the first chloride. A second deprotonation and internal displacement closes the piperidine ring.

  • Hydrolysis/Esterification: The resulting nitrile (1-methyl-4-phenylpiperidine-4-carbonitrile) is hydrolyzed using H2SO4/Ethanol to yield the ethyl ester (Meperidine).

In Vitro Assay: [3H]-DAMGO Binding (MOR Affinity)

To validate the opioid activity of synthesized derivatives.

Materials:

  • CHO cells stably expressing human Mu-Opioid Receptor (hMOR).

  • Radioligand: [3H]-DAMGO (Specific Activity ~50 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

Protocol:

  • Membrane Prep: Homogenize cells in ice-cold Tris buffer. Centrifuge at 40,000 x g for 30 min. Resuspend pellet.

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension (20 µg protein).

    • 25 µL Test Compound (variable concentration).

    • 25 µL [3H]-DAMGO (Final conc. 1 nM).

  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Harvest: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Add liquid scintillation cocktail and count radioactivity. Calculate

    
     using the Cheng-Prusoff equation.
    

Part 5: References

  • Bennett, P. B., et al. (2019). Narcotic Analgesics and Antagonists. In Chemical and Biological Aspects of Drug Dependence. Taylor & Francis.[6]

  • Langston, J. W., et al. (1984). Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis.[2] Science, 219(4587), 979-980.

  • Volpe, D. A., et al. (2011).[7] Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology.

  • Casy, A. F. (1970). The structure of analgesic substances and their mode of action. Progress in Medicinal Chemistry.

  • Ellis, C. R., et al. (2018).[8] Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances. PLoS ONE.

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Exploratory

Chemical stability of 1-Phenylpiperidin-4-amine dihydrochloride

An In-Depth Technical Guide to the Chemical Stability of 1-Phenylpiperidin-4-amine Dihydrochloride This guide provides a comprehensive technical overview of the chemical stability of 1-Phenylpiperidin-4-amine dihydrochlo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Stability of 1-Phenylpiperidin-4-amine Dihydrochloride

This guide provides a comprehensive technical overview of the chemical stability of 1-Phenylpiperidin-4-amine dihydrochloride (CAS: 99918-43-1). Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental chemical principles with field-proven methodologies to create a robust framework for assessing and managing the stability of this important chemical intermediate.

Introduction and Molecular Profile

1-Phenylpiperidin-4-amine dihydrochloride is a disubstituted piperidine derivative recognized for its role as a key precursor in the synthesis of various pharmacologically active compounds, including synthetic opioids like fentanyl.[1][2] It is also categorized as an analytical reference standard for the identification of impurities in these substances. Understanding its chemical stability is paramount for ensuring the purity, potency, and safety of active pharmaceutical ingredients (APIs) derived from it, as well as for maintaining the integrity of analytical standards.

The molecule's structure, featuring a secondary aromatic amine and a piperidine ring, presents specific potential liabilities for degradation. The dihydrochloride salt form is employed to enhance solubility in aqueous media and generally improves the compound's handling and stability compared to its free base form.[3]

Physicochemical Properties

A thorough understanding of the molecule's fundamental properties is the first step in any stability assessment. These characteristics govern its behavior in various environments and inform the design of stability studies.

PropertyValueSource
IUPAC Name N-phenylpiperidin-4-amine;dihydrochloride[4]
Synonyms 4-Anilinopiperidine dihydrochloride, 4-AP[5]
Molecular Formula C₁₁H₁₆N₂ · 2HCl[5][4]
Molecular Weight 249.18 g/mol [4]
Appearance White crystalline powder
pKa (Free Base) 9.83 ± 0.10 (Predicted)[3]
Solubility Soluble in water, PBS (pH 7.2), and DMSO.[5][3]

Intrinsic Stability and Potential Degradation Pathways

The intrinsic stability of 1-Phenylpiperidin-4-amine dihydrochloride is dictated by its functional groups. The dihydrochloride salt form confers stability by protonating the nitrogen atoms, reducing their nucleophilicity and susceptibility to certain reactions. However, several degradation pathways must be considered, particularly under stress conditions.

  • Oxidative Degradation : The secondary amine connecting the phenyl and piperidine rings is a primary site for oxidation. This can lead to the formation of corresponding imines or other nitrogen-containing compounds.[3] Studies have shown that the free base, 4-ANPP, degrades rapidly within minutes in the presence of strong oxidizing agents like sodium hypochlorite (bleach), likely through oxidation at the amine nitrogen.[6]

  • pH-Dependent Degradation (Hydrolysis) : The compound's stability is highly dependent on pH. In strongly acidic conditions (pH 0-2), it exists as a fully protonated and stable dihydrochloride salt.[3] As the pH increases towards neutrality and beyond, deprotonation occurs, yielding the free base which may be more susceptible to other forms of degradation. The high pKa suggests it remains predominantly protonated under physiological conditions.[3]

  • Thermal Degradation : Under normal storage conditions, the compound exhibits good thermal stability.[3] However, at elevated temperatures, decomposition occurs, yielding carbon oxides and nitrogen oxides, which is typical for nitrogen-containing organic compounds.[3] The salt form generally provides greater thermal stability than the free base due to the ionic interactions within the crystal lattice.[3]

  • Photodegradation : Aromatic amines can be susceptible to photodegradation. The phenyl group can absorb UV radiation, potentially leading to radical-mediated reactions or rearrangement products. A comprehensive stability profile must include photostability testing as outlined by ICH guidelines.

Comprehensive Stability Assessment: A Methodological Approach

A definitive understanding of a compound's stability requires a systematic experimental approach known as forced degradation or stress testing.[7][8] The goal is to induce degradation to an extent (typically 5-20%) that allows for the identification of likely degradation products and the development of a stability-indicating analytical method.[9]

Caption: Workflow for a comprehensive stability assessment.

Experimental Protocol: Forced Degradation Studies

The following protocols serve as a robust starting point. The specific concentrations, temperatures, and time points should be optimized based on preliminary results to achieve the target degradation level.

Objective: To generate potential degradation products and evaluate the stability of 1-Phenylpiperidin-4-amine dihydrochloride under various stress conditions.

Materials:

  • 1-Phenylpiperidin-4-amine dihydrochloride

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Appropriate buffers (e.g., phosphate)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV/PDA detector

  • LC-MS system for identification

Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade water.

Protocol Steps:

  • Acidic Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 80°C.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Neutralize each aliquot with an equivalent amount of 0.1 M NaOH and dilute with mobile phase for analysis.

    • Causality: This tests for acid-catalyzed hydrolysis, although the compound is expected to be relatively stable in acidic conditions due to its salt form.[3]

  • Basic Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 80°C.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Neutralize each aliquot with an equivalent amount of 0.1 M HCl and dilute with mobile phase for analysis.

    • Causality: Basic conditions will convert the dihydrochloride to the free base, which may be more susceptible to degradation or hydrolysis.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Dilute with mobile phase for analysis.

    • Causality: The secondary amine is a known target for oxidation.[3][6] H₂O₂ provides a controlled source of oxidative stress.

  • Thermal Degradation (in Solution):

    • Heat 1 mL of the stock solution in a sealed vial at 80°C.

    • Withdraw aliquots at 24, 48, and 72 hours.

    • Dilute with mobile phase for analysis.

    • Causality: Assesses the stability of the compound in solution at elevated temperatures that might be encountered during processing or formulation.

  • Photostability Testing:

    • Expose a solid sample and a solution sample (e.g., 0.1 mg/mL in water) to a light source according to ICH Q1B guidelines.[10] This requires an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[10]

    • A dark control sample must be stored under the same temperature conditions to serve as a baseline.

    • Analyze the samples after exposure.

    • Causality: This is a regulatory requirement to determine if the substance is light-sensitive and requires special packaging.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. The hallmark of a SIM is its ability to resolve the parent peak from all potential degradation product peaks.

Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

ParameterRecommended Starting ConditionsRationale & Optimization Strategy
Column C18, 250 mm x 4.6 mm, 5 µmC18 provides good retention for moderately polar compounds. Adjust particle size or column length to improve resolution or reduce run time.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons to ensure consistent ionization of the amine groups and good peak shape.
Mobile Phase B Acetonitrile or MethanolThe organic modifier. A gradient is essential to elute both the polar parent compound and potentially less polar degradants.
Gradient 5% B to 95% B over 20 minutesA broad gradient is a good starting point to ensure all degradants are eluted. Optimize the slope based on the chromatograms of stressed samples.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column. Can be adjusted to optimize resolution and run time.
Column Temp. 30°CControls retention time reproducibility. Can be increased to reduce viscosity and improve peak shape.
Detection UV at 246 nm and 293 nmThe compound has absorbance maxima at these wavelengths.[5] A PDA detector is ideal to check for peak purity across all stressed samples.
Injection Vol. 10 µLAdjust based on concentration and detector response.

Summary of Stability Profile and Handling

Based on available data and chemical principles, a stability profile can be summarized.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-Phenylpiperidin-4-amine Dihydrochloride

This Application Note provides a rigorous, field-validated protocol for the synthesis of 1-Phenylpiperidin-4-amine dihydrochloride starting from 4-piperidone hydrochloride . Important Nomenclature & Regulatory Clarificat...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 1-Phenylpiperidin-4-amine dihydrochloride starting from 4-piperidone hydrochloride .

Important Nomenclature & Regulatory Clarification:

  • Target Molecule: 1-Phenylpiperidin-4-amine (CAS: 63921-23-3).[1][2] The phenyl ring is attached to the piperidine nitrogen (N1). This compound is a pharmaceutical intermediate (e.g., for TrkB modulators).

  • Distinction from Controlled Precursors: This molecule is a structural isomer of N-phenylpiperidin-4-amine (4-Anilinopiperidine, CAS: 23056-29-3), which is a DEA List I chemical and a direct precursor to fentanyl. While the target described here is not currently a List I chemical, researchers must verify local regulations regarding phenylpiperidine derivatives.

[3]

Strategic Overview

The synthesis is designed to be robust, scalable, and chemically specific, avoiding the formation of the regiosomeric "anilinopiperidine" byproduct. The route employs a "Ring-First" strategy:

  • Step 1 (N-Arylation): Direct coupling of 4-piperidone (liberated in situ from the HCl salt) with iodobenzene using a modified Ullmann-type coupling (CuI/L-Proline). This installs the phenyl group on the ring nitrogen.

  • Step 2 (Reductive Amination): Conversion of the ketone to a primary amine using ammonium acetate and sodium cyanoborohydride.

  • Step 3 (Salt Formation): Isolation of the stable dihydrochloride salt.

Reaction Scheme Visualization

G Start 4-Piperidone Monohydrate HCl Step1 Step 1: N-Arylation (CuI, L-Proline, Ph-I) Start->Step1 Neutralization + Coupling Inter Intermediate: 1-Phenylpiperidin-4-one Step1->Inter 80-90°C, DMSO Step2 Step 2: Reductive Amination (NH4OAc, NaBH3CN) Inter->Step2 Imine Formation + Reduction Target Target: 1-Phenylpiperidin-4-amine Dihydrochloride Step2->Target HCl/Dioxane Precipitation

Figure 1: Synthetic workflow for the conversion of 4-piperidone to 1-phenylpiperidin-4-amine dihydrochloride.

Protocol 1: Synthesis of 1-Phenylpiperidin-4-one (N-Arylation)

This step utilizes a copper(I)-catalyzed C-N bond formation. Unlike palladium-catalyzed (Buchwald-Hartwig) methods, the CuI/L-Proline system is cost-effective and highly tolerant of the ketone functionality, preventing the need for acetal protection.

Reagents & Materials[2][3][4][5][6]
ComponentRoleEquiv.Notes
4-Piperidone Monohydrate HCl Substrate1.0Hygroscopic; store in desiccator.
Iodobenzene Coupling Partner1.2Liquid; density ~1.83 g/mL.
Copper(I) Iodide (CuI) Catalyst0.1Purify if off-white/green (should be tan/white).
L-Proline Ligand0.2Promotes solubility of Cu species.
Potassium Phosphate (K3PO4) Base2.5Anhydrous; finely ground.
DMSO Solvent-Dry (anhydrous).
Experimental Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen or argon.

  • Charging: Add CuI (10 mol%) and L-Proline (20 mol%) to the flask. Add 4-Piperidone Monohydrate HCl (1.0 equiv) and K3PO4 (2.5 equiv).

    • Note: The extra base is required to neutralize the HCl salt of the starting material in situ.

  • Solvation: Add anhydrous DMSO (concentration ~0.5 M relative to piperidone). Stir at room temperature for 10 minutes to form the catalyst complex.

  • Addition: Add Iodobenzene (1.2 equiv) via syringe.

  • Reaction: Heat the mixture to 90°C under an inert atmosphere. Monitor by TLC (System: Hexane/EtOAc 7:3).

    • Endpoint: Reaction typically completes in 12–18 hours. The starting material spot (baseline/low Rf) will disappear, and a new UV-active spot (Rf ~0.4–0.5) will appear.

  • Workup:

    • Cool to room temperature.[3][4]

    • Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

    • Yield Expectation: 75–85%.

    • Product: Yellowish to orange oil or low-melting solid.

Protocol 2: Reductive Amination to 1-Phenylpiperidin-4-amine

This step converts the ketone to a primary amine. We utilize a "one-pot" procedure with ammonium acetate (ammonia source) and sodium cyanoborohydride (selective reducing agent).

Reagents & Materials[2][3][4][5][6]
ComponentRoleEquiv.Notes
1-Phenylpiperidin-4-one Substrate1.0From Step 1.
Ammonium Acetate (NH4OAc) Amine Source10.0Excess drives equilibrium to imine.
Sodium Cyanoborohydride Reductant1.5Toxic. Handle in fume hood.
Methanol Solvent-Anhydrous preferred.
Molecular Sieves (3Å) Scavenger-Optional; improves yield.
Experimental Procedure
  • Imine Formation: In a clean RBF, dissolve 1-Phenylpiperidin-4-one (1.0 equiv) in Methanol (0.2 M). Add Ammonium Acetate (10.0 equiv) and activated 3Å molecular sieves.

  • Stirring: Stir at room temperature for 1–2 hours. This allows the equilibrium formation of the iminium species.

  • Reduction: Cool the solution to 0°C. Carefully add Sodium Cyanoborohydride (NaBH3CN) (1.5 equiv) in small portions.

    • Safety: Evolution of H2 gas may occur. Ensure venting.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16–24 hours.

  • Quench & Workup:

    • Quench by adding concentrated HCl dropwise until pH < 2 (destroys excess hydride and hydrolyzes borate complexes). Caution: HCN gas risk; perform in a good hood.

    • Stir for 30 minutes.

    • Basify to pH > 12 using 6N NaOH.

    • Extract with Dichloromethane (DCM) (3x).

    • Dry combined organics over Na2SO4 and concentrate.

    • Intermediate Product: Crude 1-phenylpiperidin-4-amine (free base).

Protocol 3: Dihydrochloride Salt Formation

The free amine is an oil and prone to oxidation. Conversion to the dihydrochloride salt ensures stability and high purity.

Procedure
  • Dissolution: Dissolve the crude free base from Step 2 in a minimum amount of dry Ethanol or Diethyl Ether .

  • Acidification: Cool to 0°C. Add 4M HCl in Dioxane (2.5 equiv) dropwise with vigorous stirring.

  • Precipitation: A white precipitate should form immediately. If not, add cold Diethyl Ether to induce crystallization.

  • Isolation: Filter the solid under vacuum (Buchner funnel). Wash the cake with cold Ether (3x) to remove impurities.

  • Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

Analytical Specifications (Expected)
  • Appearance: White to off-white crystalline solid.

  • Molecular Weight: 249.18 g/mol (Dihydrochloride).[5]

  • 1H NMR (D2O/DMSO-d6):

    • 
       7.2–7.5 (m, 5H, Phenyl).
      
    • 
       3.6–3.8 (m, 2H, N-CH2).
      
    • 
       3.3–3.5 (m, 1H, CH-NH2).
      
    • 
       2.8–3.0 (m, 2H, N-CH2).
      
    • 
       2.0–2.2 (m, 2H, Ring CH2).
      
    • 
       1.8–2.0 (m, 2H, Ring CH2).
      

Safety & Hazard Identification

  • Sodium Cyanoborohydride: Highly toxic if swallowed, inhaled, or in contact with skin.[6] Contact with acids liberates very toxic gas (HCN).

  • 1-Phenylpiperidin-4-amine: Irritant.[5][7] While not a controlled substance itself, it is a structural isomer of regulated chemicals. Maintain strict inventory logs.

  • Waste Disposal: All aqueous waste from the reduction step must be treated with bleach (sodium hypochlorite) to oxidize any residual cyanide before disposal.

References

  • Ma, D., et al. (2003). "Accelerating Effect of Amino Acids on Copper-Catalyzed Coupling of Aryl Halides with Amines." Journal of the American Chemical Society, 125(48), 14682–14683. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 21193347, 1-Phenylpiperidin-4-amine." PubChem. Link

  • European Chemicals Agency (ECHA). "Substance Information: 1-Phenylpiperidin-4-amine."[5] Link

Sources

Application

Application Notes and Protocols for the Analytical Detection of 1-Phenylpiperidin-4-amine Dihydrochloride

Introduction 1-Phenylpiperidin-4-amine dihydrochloride, a key intermediate and potential impurity in the synthesis of various pharmaceuticals, has garnered significant attention within the drug development and quality co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Phenylpiperidin-4-amine dihydrochloride, a key intermediate and potential impurity in the synthesis of various pharmaceuticals, has garnered significant attention within the drug development and quality control sectors. Its structural similarity to precursors of potent synthetic opioids, such as fentanyl, necessitates robust and reliable analytical methods for its detection and quantification.[1] The presence of this compound, even at trace levels, can have implications for the safety, efficacy, and regulatory compliance of the final drug product. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the detection of 1-Phenylpiperidin-4-amine dihydrochloride. The protocols detailed herein are designed to be adaptable to various laboratory settings and instrumentation, while adhering to the principles of scientific integrity and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[2][3]

Physicochemical Properties of 1-Phenylpiperidin-4-amine Dihydrochloride

A thorough understanding of the analyte's physicochemical properties is fundamental to the development of effective analytical methods.

PropertyValueSource
Molecular Formula C₁₁H₁₈Cl₂N₂[4]
Molecular Weight 249.18 g/mol [4]
Appearance White to off-white powderGeneral knowledge
Solubility Soluble in water and methanolGeneral knowledge

Analytical Methodologies: A Multi-faceted Approach

The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. This guide will focus on three principal chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the routine quantification of 1-Phenylpiperidin-4-amine dihydrochloride in bulk drug substances and pharmaceutical formulations. The phenyl group in the molecule provides a chromophore that allows for UV detection.

Causality Behind Experimental Choices

The development of a successful HPLC method hinges on the careful selection of the stationary phase, mobile phase, and detection wavelength. For a basic compound like 1-Phenylpiperidin-4-amine, a reversed-phase C18 column is a suitable starting point. The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier, is critical for achieving optimal retention and peak shape. The pH of the aqueous phase should be controlled to ensure consistent ionization of the analyte. A lower pH (around 2-4) will ensure the amine groups are protonated, leading to good peak shape on a silica-based C18 column. The choice of organic modifier (acetonitrile or methanol) will influence the elution strength and selectivity. UV detection is typically performed at a wavelength where the analyte exhibits maximum absorbance, which for aromatic amines is often in the range of 210-280 nm.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Prepare Standard Solutions HPLC_System HPLC System with UV Detector Standard->HPLC_System Sample Prepare Sample Solutions Sample->HPLC_System Column C18 Reversed-Phase Column HPLC_System->Column Mobile_Phase Isocratic or Gradient Elution Chromatogram Acquire Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify Analyte Integration->Quantification

Figure 1: General workflow for HPLC-UV analysis.
Detailed Protocol: HPLC-UV Method

1. Instrumentation and Chromatographic Conditions:

ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard, reliable system for routine analysis.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeProvides good retention and resolution for aromatic amines.[5]
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v)A common mobile phase for basic compounds, ensuring good peak shape.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times.
Injection Volume 10 µLA standard volume for analytical HPLC.
UV Detection 254 nmA common wavelength for aromatic compounds, providing good sensitivity.[5]

2. Preparation of Solutions:

  • Phosphate Buffer (pH 3.0): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC-grade water to a concentration of 20 mM. Adjust the pH to 3.0 with phosphoric acid.

  • Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 50:50 volume ratio. Degas the mobile phase before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of 1-Phenylpiperidin-4-amine dihydrochloride reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation (for a tablet formulation):

    • Weigh and finely powder a representative number of tablets (e.g., 20 tablets).

    • Accurately weigh a portion of the powdered tablets equivalent to approximately 10 mg of 1-Phenylpiperidin-4-amine.

    • Transfer the powder to a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

    • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3. Method Validation:

The developed method must be validated according to ICH guidelines (Q2(R1)) to ensure it is suitable for its intended purpose.[3] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo formulation and by performing forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Validation ParameterTypical Acceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Robustness No significant impact on results

II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For the analysis of 1-Phenylpiperidin-4-amine, derivatization may be necessary to improve its volatility and chromatographic performance.

Causality Behind Experimental Choices

The primary challenge in GC analysis of amines is their polar nature, which can lead to poor peak shape and interaction with the stationary phase. Derivatization with reagents such as silylating agents (e.g., BSTFA) or acylating agents can mitigate these issues by converting the polar amine groups into less polar derivatives. The choice of a non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating these derivatives. Mass spectrometric detection provides high selectivity and allows for structural confirmation based on the fragmentation pattern of the analyte. Electron Ionization (EI) is a common ionization technique that produces a reproducible fragmentation pattern, which can be compared to a spectral library for identification.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Acquisition & Analysis Extraction Extraction of Analyte Derivatization Derivatization (Optional) Extraction->Derivatization GC_System Gas Chromatograph Derivatization->GC_System MS_Detector Mass Spectrometer GC_System->MS_Detector TIC Acquire Total Ion Chromatogram MS_Detector->TIC Mass_Spectrum Obtain Mass Spectrum TIC->Mass_Spectrum Identification Identify & Quantify Mass_Spectrum->Identification

Figure 2: General workflow for GC-MS analysis.
Detailed Protocol: GC-MS Method

1. Instrumentation and Chromatographic Conditions:

ParameterRecommended ConditionRationale
GC-MS System Agilent 7890B GC with 5977A MSD or equivalentA widely used and reliable system for routine analysis.
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thicknessA non-polar column suitable for a wide range of compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 280 °CEnsures rapid volatilization of the sample.
Injection Mode SplitlessMaximizes sensitivity for trace analysis.
Oven Program Initial temp 100 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 minA general-purpose temperature program for separating semi-volatile compounds.
MS Transfer Line 280 °CPrevents condensation of the analytes.
Ion Source Temp. 230 °CStandard temperature for EI source.
Quadrupole Temp. 150 °CStandard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range m/z 40-550Covers the expected mass range of the analyte and its fragments.

2. Sample Preparation and Derivatization:

  • Extraction: For solid samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be employed to isolate the analyte from the matrix. A basic extraction into an organic solvent like dichloromethane or ethyl acetate is a common approach for amines.

  • Derivatization (Silylation):

    • Evaporate the extracted sample to dryness under a gentle stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection into the GC-MS.

3. Data Analysis:

  • The identification of 1-Phenylpiperidin-4-amine can be confirmed by comparing its retention time and mass spectrum with that of a known reference standard.

  • Quantification can be performed using a calibration curve generated from the analysis of standard solutions of the derivatized analyte. An internal standard should be used to improve the accuracy and precision of the quantification.

III. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and selective quantification of trace-level impurities. Its high specificity makes it particularly suitable for analyzing complex matrices.

Causality Behind Experimental Choices

LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. Electrospray Ionization (ESI) is the preferred ionization technique for polar and thermally labile compounds like 1-Phenylpiperidin-4-amine, typically in the positive ion mode due to the presence of basic nitrogen atoms. The tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective detection method minimizes interferences from the sample matrix.

Experimental Workflow: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Acquisition & Analysis Extraction Extraction/Dilution LC_System UPLC/HPLC System Extraction->LC_System MSMS_Detector Tandem Mass Spectrometer LC_System->MSMS_Detector MRM Acquire MRM Data MSMS_Detector->MRM Quantification Quantify Analyte MRM->Quantification

Figure 3: General workflow for LC-MS/MS analysis.
Detailed Protocol: LC-MS/MS Method

1. Instrumentation and Chromatographic Conditions:

ParameterRecommended ConditionRationale
LC-MS/MS System Agilent 1290 Infinity II LC with 6470 Triple Quadrupole MS or equivalentHigh-performance system for sensitive and robust quantification.
Column C18, 50 mm x 2.1 mm, 1.8 µm particle sizeA shorter column with smaller particles allows for faster analysis times.
Mobile Phase A 0.1% Formic acid in waterProvides a source of protons for ESI and helps with peak shape.
Mobile Phase B 0.1% Formic acid in acetonitrileOrganic modifier for elution.
Gradient Program 5% B to 95% B over 5 minutesA typical gradient for separating a wide range of compounds.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CEnsures reproducible chromatography.
Injection Volume 5 µLA standard volume for LC-MS/MS.

2. Mass Spectrometry Conditions:

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveSuitable for basic compounds.
Capillary Voltage 4000 VOptimizes the electrospray process.
Gas Temperature 300 °CAids in desolvation of the analyte.
Gas Flow 8 L/minNebulizing gas flow rate.
Nebulizer Pressure 35 psiOptimizes droplet formation.
MRM Transitions Precursor Ion (m/z): 177.1Product Ions (m/z): To be determinedThe precursor ion corresponds to [M+H]⁺. Product ions are determined by infusing a standard solution and performing a product ion scan.[6]

3. Determining MRM Transitions:

  • Prepare a standard solution of 1-Phenylpiperidin-4-amine at approximately 1 µg/mL in the mobile phase.

  • Infuse the solution directly into the mass spectrometer using a syringe pump.

  • Perform a full scan analysis to confirm the presence of the precursor ion at m/z 177.1.

  • Perform a product ion scan on the precursor ion (m/z 177.1) to identify the most abundant and stable fragment ions.

  • Select at least two product ions for the MRM method (one for quantification and one for confirmation).

4. Sample Preparation:

  • For Bulk Drug Substance: A simple "dilute and shoot" approach is often sufficient. Dissolve the sample in the initial mobile phase composition to a suitable concentration.

  • For Pharmaceutical Formulations: An extraction procedure similar to the one described for HPLC-UV can be used. Further dilution may be necessary to bring the analyte concentration within the linear range of the LC-MS/MS method.

IV. Forced Degradation and Stability-Indicating Method Development

Forced degradation studies are essential to demonstrate the specificity of an analytical method and to understand the degradation pathways of the drug substance.[7][8] These studies involve subjecting the analyte to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[2]

Protocol for Forced Degradation Studies
  • Acid Hydrolysis: Treat a solution of 1-Phenylpiperidin-4-amine dihydrochloride with 0.1 M HCl at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.[8]

  • Base Hydrolysis: Treat a solution of the analyte with 0.1 M NaOH at 60 °C for a specified period. Neutralize the solution before analysis.[8]

  • Oxidative Degradation: Treat a solution of the analyte with 3% hydrogen peroxide at room temperature for a specified period.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80 °C) for a specified period.

  • Photolytic Degradation: Expose a solution of the analyte and the solid drug substance to UV and visible light according to ICH Q1B guidelines.

The stressed samples are then analyzed using the developed HPLC-UV or LC-MS/MS method to assess the formation of degradation products and to ensure that they are well-separated from the parent compound. A stability-indicating method is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the detection and quantification of 1-Phenylpiperidin-4-amine dihydrochloride. The choice of method will depend on the specific analytical needs, with HPLC-UV offering a reliable and accessible option for routine analysis, GC-MS providing confirmatory identification, and LC-MS/MS delivering the highest sensitivity and selectivity for trace-level analysis. Adherence to proper method validation principles is paramount to ensure the generation of accurate and reliable data, which is crucial for regulatory submissions and ensuring the quality and safety of pharmaceutical products.

References

  • PharmaInfo. (n.d.). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. Retrieved from [Link]

  • DergiPark. (2022). Development and validation of new RP-HPLC method for estimation of pramipexole dihydrochloride in bulk and pharmaceutical formul. Retrieved from [Link]

  • Informatics Journals. (2025). Development and Validation of a High-Performance Liquid Chromatography Method for Hesperidin in Pharmaceutical Formulations. Retrieved from [Link]

  • The Center for Forensic Science Research & Education. (2023). Development and Validation of a Quantitative GC-MS Method to Analyze Fentanyl-Containing 'Dope' Samples with One-Step Liquid Extraction. Retrieved from [Link]

  • PubMed. (2021). Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation. Retrieved from [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • National Institutes of Health. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Retrieved from [Link]

  • PubChem. (n.d.). N-Phenylpiperidin-4-amine dihydrochloride. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Investigating the chemical impurity profiles of fentanyl preparations and precursors to identify chemical attribution signatures for synthetic method attribution. Retrieved from [Link]

  • ResearchGate. (2025). Advancing forced degradation studies: Design of experiments for enhanced structure-function relationship analysis in biotherapeutics. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analysis of Fentanyl and Fentanyl Analogs Using Atmospheric Pressure Chemical Ionization Gas Chromatography–Mass Spectrometry (APCI-GC-MS). Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • YouTube. (2022). Utilizing Precursor and Product Ion Scans as a Method Development Tool on the NexION 5000 ICP-MS. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Sample Preparation in Analysis of Pharmaceuticals. Retrieved from [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • Scholars Archive. (n.d.). Identification of Fentanyl and Fentanyl Analogs Found in Human Urine Using Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Agilent. (n.d.). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. Retrieved from [Link]

  • ICH. (n.d.). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

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Method

Application Note: 1H and 13C NMR Spectral Analysis of N-phenylpiperidin-4-amine

Introduction N-phenylpiperidin-4-amine is a significant chemical intermediate in the synthesis of various pharmaceuticals, particularly potent analgesics. Its structural elucidation and purity assessment are critical in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-phenylpiperidin-4-amine is a significant chemical intermediate in the synthesis of various pharmaceuticals, particularly potent analgesics. Its structural elucidation and purity assessment are critical in drug development and manufacturing. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous characterization of such small organic molecules. This application note provides a detailed guide to the ¹H and ¹³C NMR spectral data of N-phenylpiperidin-4-amine, offering insights into spectral interpretation and a comprehensive protocol for data acquisition. The spectral data presented herein is predicted by computational methods and serves as a reference for researchers.

Molecular Structure and Atom Numbering

The structural formula of N-phenylpiperidin-4-amine with the atom numbering scheme used for NMR assignments is depicted below. This numbering is crucial for correlating the spectral data to the specific atomic positions within the molecule.

Caption: Molecular structure and atom numbering for N-phenylpiperidin-4-amine.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of N-phenylpiperidin-4-amine in deuterated chloroform (CDCl₃) at 400 MHz is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-2', H-6'7.18d7.82H
H-3', H-5'6.75t7.32H
H-4'6.65t7.31H
H-43.45m-1H
H-2eq, H-6eq3.15dt12.5, 3.02H
H-2ax, H-6ax2.70t12.52H
H-3eq, H-5eq2.05m-2H
H-3ax, H-5ax1.50qd12.5, 4.02H
NH (piperidine)1.60br s-1H
NH (amine)3.60br s-1H

Interpretation of the Predicted ¹H NMR Spectrum

  • Aromatic Protons (H-2' to H-6'): The protons on the phenyl ring are expected to appear in the aromatic region (δ 6.5-7.5 ppm). The ortho protons (H-2', H-6') are predicted to be the most deshielded due to the electron-withdrawing effect of the amino group and will likely appear as a doublet. The meta protons (H-3', H-5') and the para proton (H-4') are expected at slightly higher fields, appearing as triplets due to coupling with their neighbors.

  • Piperidine Ring Protons (H-2 to H-6): The protons on the piperidine ring exhibit characteristic chemical shifts and splitting patterns. The axial and equatorial protons are diastereotopic and thus have different chemical shifts.

    • The methine proton at the C4 position (H-4), being attached to the nitrogen of the aniline group, is expected to be a multiplet around 3.45 ppm.

    • The equatorial protons at C2 and C6 (H-2eq, H-6eq) are typically more deshielded than their axial counterparts and are predicted to appear as a doublet of triplets.

    • The axial protons at C2 and C6 (H-2ax, H-6ax) are expected to be a triplet.

    • The equatorial and axial protons at C3 and C5 will also show distinct signals, with the equatorial protons at a lower field than the axial protons.

  • NH Protons: The two NH protons (one on the piperidine ring and one linking the two rings) are expected to appear as broad singlets, and their chemical shifts can be highly dependent on solvent, concentration, and temperature. Their signals may also exchange with deuterium if D₂O is present.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of N-phenylpiperidin-4-amine in CDCl₃ at 100 MHz is detailed below.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1'147.5
C-2', C-6'129.3
C-3', C-5'117.2
C-4'113.1
C-451.0
C-2, C-646.5
C-3, C-533.0

Interpretation of the Predicted ¹³C NMR Spectrum

  • Aromatic Carbons (C-1' to C-6'): The carbon atoms of the phenyl ring are expected in the range of δ 110-150 ppm. The carbon attached to the nitrogen (C-1') is the most deshielded. The other aromatic carbons will show distinct signals based on their electronic environment.

  • Piperidine Ring Carbons (C-2 to C-6): The aliphatic carbons of the piperidine ring will appear at higher fields. The C4 carbon, being attached to the nitrogen, is the most deshielded among the piperidine carbons. The C2/C6 and C3/C5 carbons are expected to be in the upfield region.

Experimental Protocol for NMR Data Acquisition

This section provides a standard protocol for acquiring high-quality NMR spectra for small molecules like N-phenylpiperidin-4-amine.

1. Sample Preparation

A crucial step for obtaining high-resolution NMR spectra is proper sample preparation.[1][2][3]

  • Sample Purity: Ensure the sample is of high purity to avoid interfering signals.

  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble.[4][5] Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: For a standard ¹H NMR spectrum, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient.[6][7] For ¹³C NMR, a higher concentration of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[6][7]

  • NMR Tube: Use a clean, high-quality 5 mm NMR tube.[3]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C).[8]

NMR_Sample_Preparation cluster_prep Sample Preparation High Purity Sample High Purity Sample Dissolve in\nDeuterated Solvent Dissolve in Deuterated Solvent High Purity Sample->Dissolve in\nDeuterated Solvent 5-25 mg for ¹H 50-100 mg for ¹³C Transfer to\nNMR Tube Transfer to NMR Tube Dissolve in\nDeuterated Solvent->Transfer to\nNMR Tube Ready for\nNMR Analysis Ready for NMR Analysis Transfer to\nNMR Tube->Ready for\nNMR Analysis Add Internal\nStandard (TMS) Add Internal Standard (TMS) Add Internal\nStandard (TMS)->Transfer to\nNMR Tube

Caption: Workflow for NMR sample preparation.

2. NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

3. Data Processing

The raw Free Induction Decay (FID) data needs to be processed to obtain the final spectrum.[9]

  • Fourier Transformation: The FID is converted from the time domain to the frequency domain.

  • Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

  • Integration: The area under each peak is integrated to determine the relative number of protons.

Conclusion

This application note provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for N-phenylpiperidin-4-amine, along with a detailed interpretation of the spectra. The provided experimental protocol offers a standardized workflow for the acquisition and processing of NMR data for similar small molecules. While the presented spectral data is based on computational prediction, it serves as a valuable reference for researchers in the fields of medicinal chemistry, drug development, and quality control for the structural verification of this important synthetic intermediate.

References

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  • Small molecule NMR sample preparation. (2023, August 29). Emory University. Retrieved from [Link]

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  • Sample Preparation - Max T. Rogers NMR Facility. (n.d.). Michigan State University. Retrieved from [Link]

  • NMR solvent selection - that also allows sample recovery. (2018, December 7). BioChromato. Retrieved from [Link]

  • NMR data collection and analysis protocol for high-throughput protein structure determination. (2005). Proceedings of the National Academy of Sciences of the United States of America, 102(27), 9478–9483. Retrieved from [Link]

  • NMR Data Processing. (n.d.). In Encyclopedia of Magnetic Resonance. John Wiley & Sons, Ltd. Retrieved from [Link]

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  • Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. (2005). Magnetic Resonance in Chemistry, 43(10), 869–872. Retrieved from [Link]

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Application

High-Throughput Screening Applications for Piperidine Derivatives: A Senior Application Scientist's Guide

Introduction: The Piperidine Scaffold - A Privileged Structure in Modern Drug Discovery The piperidine motif, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and versatile scaffolds i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold - A Privileged Structure in Modern Drug Discovery

The piperidine motif, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and versatile scaffolds in medicinal chemistry.[1][2] Its prevalence in over 70 commercially available drugs, including several blockbuster pharmaceuticals, underscores its significance in the development of novel therapeutics.[2] The structural and physicochemical properties of the piperidine ring—its conformational flexibility, basic nitrogen atom for key hydrogen bonding, and tunable lipophilicity—render it an ideal framework for designing molecules that can effectively interact with a wide array of biological targets.[3] Piperidine derivatives have demonstrated a remarkable breadth of pharmacological activities, finding applications as anticancer agents, central nervous system (CNS) modulators, antivirals, and more.[4][5]

High-throughput screening (HTS) has become an indispensable tool in early-stage drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify starting points for medicinal chemistry optimization.[6] The application of HTS to piperidine-based libraries offers a powerful strategy to unlock the full therapeutic potential of this privileged scaffold. This guide provides a comprehensive overview of the principles, detailed protocols, and data interpretation strategies for designing and executing successful HTS campaigns with piperidine derivatives.

The Strategic Imperative for Screening Piperidine Libraries

The decision to screen a piperidine-focused library is rooted in several key advantages conferred by this chemical class:

  • Broad Target Coverage: The inherent structural features of piperidines allow for their interaction with a diverse range of protein families, including G-protein coupled receptors (GPCRs), kinases, and proteases.[2][7]

  • Favorable Physicochemical Properties: The piperidine core can be readily modified to modulate key drug-like properties such as solubility, permeability, and metabolic stability, enhancing the developability of identified hits.[3]

  • Synthetic Tractability: A wealth of established synthetic methodologies allows for the efficient creation of large and diverse libraries of piperidine derivatives, facilitating rapid exploration of structure-activity relationships (SAR).

The following workflow provides a conceptual overview of a typical HTS campaign for a piperidine library.

HTS_Workflow cluster_prep Assay Development & Library Preparation cluster_screen Screening & Hit Identification cluster_validation Hit Validation & Prioritization Assay_Dev Assay Development (Biochemical or Cell-Based) Primary_Screen Primary HTS Assay_Dev->Primary_Screen Piperidine_Lib Piperidine Library (Quality Control) Piperidine_Lib->Primary_Screen Hit_ID Hit Identification (Potency & Efficacy) Primary_Screen->Hit_ID Confirmation Hit Confirmation (Dose-Response) Hit_ID->Confirmation Counter_Screen Counter-Screening (Selectivity & Artifact Removal) Confirmation->Counter_Screen Hit_to_Lead Hit-to-Lead (SAR & Optimization) Counter_Screen->Hit_to_Lead

Figure 1: General HTS workflow for a piperidine library.

Application Focus 1: Biochemical Screening of Piperidine Derivatives as Kinase Inhibitors

Protein kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases, particularly cancer. The piperidine scaffold is a common feature in many approved and investigational kinase inhibitors.

Rationale for Assay Selection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET assays are a robust and sensitive method for biochemical screening, offering several advantages for kinase inhibitor discovery:

  • Homogeneous Format: The "mix-and-read" nature of the assay simplifies automation and reduces the number of wash steps, minimizing variability.

  • High Signal-to-Background: The time-resolved detection minimizes interference from autofluorescent compounds and light scatter, which can be a concern with certain compound libraries.[8]

  • Ratiometric Measurement: The ratio of acceptor to donor emission corrects for well-to-well variations in volume and compound color, enhancing data quality.[8]

Detailed Protocol: TR-FRET Kinase Activity Assay

This protocol provides a general framework for a TR-FRET based kinase assay. Specific concentrations of kinase, substrate, and ATP should be optimized for each target.

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Europium-labeled anti-phospho-specific antibody (Donor)

  • Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin - APC)

  • Stop/Detection buffer (e.g., 20 mM EDTA in kinase assay buffer)

  • Piperidine compound library (solubilized in 100% DMSO)

  • 384-well, low-volume, black assay plates

Procedure:

  • Compound Plating:

    • Dispense 50 nL of each piperidine derivative from the library into the assay plate using an acoustic liquid handler. This will result in a final compound concentration of 10 µM (assuming a 5 µL final assay volume).

    • Include appropriate controls:

      • Positive Control: A known inhibitor of the target kinase.

      • Negative Control: DMSO only (represents 0% inhibition).

  • Kinase Reaction:

    • Prepare a 2X kinase solution in kinase assay buffer.

    • Prepare a 2X substrate/ATP solution in kinase assay buffer. The ATP concentration should be at or near the Km for the kinase to ensure sensitivity to ATP-competitive inhibitors.

    • Add 2.5 µL of the 2X kinase solution to each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for compound pre-binding.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution to each well.

    • Incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Prepare the detection mix by diluting the Europium-labeled antibody and Streptavidin-APC in stop/detection buffer.

    • Add 5 µL of the detection mix to each well to stop the kinase reaction and initiate the FRET signal generation.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, with excitation at ~340 nm and emission at ~615 nm (Europium) and ~665 nm (APC).

Data Analysis and Hit Identification:
  • Calculate the TR-FRET ratio for each well: (Emission at 665 nm / Emission at 615 nm) * 10,000.

  • Normalize the data to the controls: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl)).

  • A common hit threshold is a percent inhibition greater than three standard deviations from the mean of the negative controls.

Illustrative HTS Data for a Piperidine Kinase Inhibitor Screen

The following table presents hypothetical data from a primary HTS campaign of a 100,000-compound piperidine library against a target kinase.

ParameterValue
Library Size100,000
Screening Concentration10 µM
Primary Hit Rate (>50% Inhibition)1.5% (1,500 compounds)
Confirmation Rate (IC50 < 20 µM)60% (900 compounds)
Potent Hits (IC50 < 1 µM)50

Application Focus 2: Cell-Based Screening of Piperidine Derivatives as GPCR Modulators

GPCRs are the largest family of cell surface receptors and are the targets of approximately 30-40% of all modern drugs.[9] Piperidine-containing compounds are well-represented among GPCR-targeted therapies.

Rationale for Assay Selection: Calcium Flux Assay

Many GPCRs, particularly those that couple to Gq proteins, signal through the release of intracellular calcium.[4] Calcium flux assays are a widely used HTS format for identifying GPCR modulators due to their:

  • Functional Readout: The assay measures a downstream event in the signaling cascade, providing a more physiologically relevant assessment of compound activity.

  • High-Throughput Compatibility: The availability of fluorescent calcium indicators and automated plate readers (e.g., FLIPR) enables rapid screening of large compound libraries.[4]

  • Versatility: The assay can be configured to identify both agonists and antagonists.

Detailed Protocol: Calcium Flux Assay for GPCRs

This protocol describes a general method for a no-wash calcium flux assay.

Materials:

  • A stable cell line expressing the GPCR of interest (e.g., HEK293 or CHO cells).

  • Cell culture medium and supplements.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • A fluorescent calcium indicator dye kit (e.g., Fluo-8 AM).

  • Probenecid (an anion-exchange inhibitor to prevent dye leakage).

  • A known agonist for the target GPCR.

  • Piperidine compound library (solubilized in 100% DMSO).

  • 384-well, black-walled, clear-bottom assay plates.

Procedure:

  • Cell Plating:

    • Seed the cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay (typically 10,000-20,000 cells per well).

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the calcium indicator dye solution in assay buffer containing probenecid, according to the manufacturer's instructions.

    • Remove the cell culture medium from the plates and add 20 µL of the dye solution to each well.

    • Incubate for 60 minutes at 37°C, 5% CO₂.

  • Compound Addition and Signal Detection (Antagonist Mode):

    • Place the assay plate in a kinetic fluorescence plate reader (e.g., FLIPR).

    • Add 10 µL of the piperidine compound solution (at 3x the final desired concentration) to the wells and incubate for 15-30 minutes.

    • Add 10 µL of the known agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Measure the fluorescence signal kinetically for 1-3 minutes.

  • Compound Addition and Signal Detection (Agonist Mode):

    • Place the assay plate in the kinetic fluorescence plate reader.

    • Add 10 µL of the piperidine compound solution to the wells.

    • Immediately measure the fluorescence signal kinetically for 1-3 minutes.

Data Analysis and Hit Identification:
  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

  • For antagonists, the % inhibition is calculated relative to the response of the agonist alone.

  • For agonists, the % activation is calculated relative to the response of a saturating concentration of the known agonist.

  • Hits are selected based on a predefined activity threshold.

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action of identified hits is crucial for their further development. Piperidine derivatives have been shown to modulate a variety of signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[10] Several piperidine-containing compounds have been identified as inhibitors of this pathway.[7]

PI3K_Akt_mTOR RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis eIF4E->Protein_Synthesis Inhibits translation (when unphosphorylated) Piperidine_Inhibitor Piperidine-based PI3K Inhibitor Piperidine_Inhibitor->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Figure 2: The PI3K/Akt/mTOR signaling pathway with a point of intervention for a piperidine-based PI3K inhibitor.

GPCR Signaling: The Dopamine D2 Receptor

The antipsychotic drug Risperidone, which features a piperidine core, exerts its therapeutic effect primarily through antagonism of dopamine D2 and serotonin 5-HT2A receptors.[11][12] Antagonism of the D2 receptor in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia.[11]

D2_Receptor_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Binds Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Signaling PKA->Downstream Risperidone Risperidone (Piperidine-containing) Risperidone->D2R Antagonizes

Figure 3: Simplified Dopamine D2 receptor signaling pathway illustrating the antagonistic action of Risperidone.

Considerations for Screening Piperidine Derivatives: Mitigating False Positives

The basic nature of the piperidine nitrogen can sometimes lead to non-specific interactions and assay artifacts in HTS. It is crucial to implement a robust hit validation cascade to eliminate false positives.

  • Promiscuous Inhibition: Basic compounds can aggregate and cause non-specific inhibition of enzymes. The inclusion of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help mitigate this.

  • Assay Interference: Some piperidine derivatives may be colored or fluorescent, interfering with optical detection methods. Counter-screening in the absence of the target protein or substrate can identify such compounds.

  • Orthogonal Assays: Confirmed hits should be tested in an alternative assay format that relies on a different detection principle to ensure the observed activity is target-specific.

Conclusion

The piperidine scaffold remains a cornerstone of modern drug discovery, offering a rich source of chemical diversity for identifying novel therapeutic agents. High-throughput screening provides a powerful engine to explore this chemical space efficiently. By carefully selecting assay formats, understanding the potential for assay artifacts, and implementing a rigorous hit validation strategy, researchers can successfully leverage HTS to unlock the full potential of piperidine-based libraries and accelerate the discovery of new medicines.

References

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  • Risperidone | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (URL: [Link])

  • What is the mechanism of action (MOA) of Risperidone (risperidone)? - Dr.Oracle. (URL: [Link])

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (URL: [Link])

  • Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (URL: [Link])

  • Fentanyl - Wikipedia. (URL: [Link])

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  • Piperidine-renin inhibitors compounds with improved physicochemical properties - PubMed. (URL: [Link])

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  • IC50 values of the representative set of active compounds identified in the HTS. - ResearchGate. (URL: [Link])

  • Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC. (URL: [Link])

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. (URL: [Link])

  • Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC. (URL: [Link])

  • Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC - NIH. (URL: [Link])

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  • Biochemical IC50 values for CC-509 against selected human kinases. - ResearchGate. (URL: [Link])

  • Computer-Aided Targeting of the PI3K/Akt/mTOR Pathway: Toxicity Reduction and Therapeutic Opportunities - PubMed Central. (URL: [Link])

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Method

Application Notes and Protocols for 1-Phenylpiperidin-4-amine in Medicinal Chemistry

Abstract The 1-phenylpiperidin-4-amine core, also known as 4-anilinopiperidine, is a quintessential example of a privileged scaffold in modern medicinal chemistry.[1][2] Its rigid piperidine ring offers a defined three-d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-phenylpiperidin-4-amine core, also known as 4-anilinopiperidine, is a quintessential example of a privileged scaffold in modern medicinal chemistry.[1][2] Its rigid piperidine ring offers a defined three-dimensional vector for substituent placement, while the secondary amine and the aniline moiety provide versatile handles for chemical modification. This unique combination allows for the creation of diverse chemical libraries that can interact with a wide array of biological targets with high affinity and specificity. These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this scaffold. We will explore its significance in various therapeutic areas, detail robust protocols for its synthesis and functionalization, and present key structure-activity relationship (SAR) data to guide future discovery efforts.

The 1-Phenylpiperidin-4-amine Scaffold: A Privileged Structure

The concept of "privileged structures" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets.[3][4] The piperidine ring is a common feature in over twenty classes of pharmaceuticals, valued for its ability to introduce conformational constraint and modulate crucial physicochemical properties like solubility and lipophilicity.[5][6] When combined with a phenylamino group at the 4-position, the resulting scaffold becomes particularly adept at engaging with targets in the central nervous system (CNS), among others.[6][7] Its basic nitrogen atom can form key salt-bridge interactions, while the phenyl ring can be decorated to optimize van der Waals and hydrophobic interactions within a binding pocket.

This scaffold serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, including potent analgesics and psychotherapeutic agents.[8][9] Its significance is underscored by its classification as a List I Chemical by the DEA, indicating its importance in the manufacture of controlled substances and necessitating strict regulatory adherence in its handling and use.[10]

Core Synthetic Strategies

The accessibility of the 1-phenylpiperidin-4-amine scaffold (CAS 23056-29-3) is fundamental to its widespread use.[8] The most common and reliable synthetic route involves the reductive amination of 1-N-Boc-4-piperidone with aniline, followed by deprotection of the Boc group.

Protocol 1: Synthesis of 1-Phenylpiperidin-4-amine

This two-step protocol provides a high-yield pathway to the core scaffold.

Step A: Synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate

  • To a solution of 1-Boc-4-piperidone (1.0 eq) and aniline (1.1 eq) in dichloromethane (DCM, 0.2 M), add acetic acid (1.2 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.[11]

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous phase twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to yield the Boc-protected intermediate as a white solid.

Step B: Boc-Deprotection to Yield 1-Phenylpiperidin-4-amine

  • Dissolve the product from Step A in DCM (0.2 M).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.[11]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 1-phenylpiperidin-4-amine, which is often used directly in the next step without further purification.

Synthesis_Workflow cluster_stepA Step A: Reductive Amination cluster_stepB Step B: Boc Deprotection Piperidone 1-Boc-4-Piperidone StepA_reagents NaBH(OAc)3, AcOH DCM, rt Piperidone->StepA_reagents Aniline Aniline Aniline->StepA_reagents Boc_product tert-butyl 4-(phenylamino)piperidine-1-carboxylate StepA_reagents->Boc_product StepB_reagents TFA DCM, rt Boc_product->StepB_reagents Final_product 1-Phenylpiperidin-4-amine StepB_reagents->Final_product

Caption: Synthesis of 1-Phenylpiperidin-4-amine.

Application in CNS Drug Discovery

The 1-phenylpiperidin-4-amine scaffold is particularly prevalent in the design of ligands for CNS targets, such as dopamine, serotonin, and sigma receptors.[3][7][9] Its rigid structure helps in overcoming the entropic penalty of binding, and its physicochemical properties are often amenable to crossing the blood-brain barrier.

Dopamine D2 Receptor Ligands

The 4-phenylpiperidine motif is a cornerstone in the development of dopamine D2 receptor antagonists and stabilizers.[9] For instance, pridopidine, a dopaminergic stabilizer, features a related 4-phenylpiperidine core and has been investigated for the treatment of Huntington's disease.[9] The N-phenyl group of our core scaffold can be considered a bioisostere of the phenyl group attached directly to the piperidine C4 position in such compounds.

Sigma Receptor Ligands

Derivatives of 1-phenylpiperazine and 4-phenylpiperidine have shown high affinity for sigma receptors, which are implicated in various neurological and psychiatric disorders.[7] The versatility of the 1-phenylpiperidin-4-amine scaffold allows for the incorporation of structural features known to enhance sigma receptor binding.

Functionalization Protocols for Lead Optimization

The true power of the 1-phenylpiperidin-4-amine scaffold lies in its two primary points of diversification: the piperidine nitrogen (N1) and the aniline nitrogen (N4).

Caption: Key functionalization points of the scaffold.

Protocol 2: N-Acylation of the Aniline Nitrogen

This protocol describes the formation of an amide bond at the N4 position, a common strategy to explore interactions within a receptor's active site.

  • To a stirred solution of 1-phenylpiperidin-4-amine (1.0 eq) in a suitable solvent (e.g., DCM or DMF), add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or acid anhydride (1.1 eq). Alternatively, for carboxylic acids, use a coupling agent like HATU or EDC/HOBt.[12]

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl (if base is present), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired N-acyl derivative.

Protocol 3: N-Alkylation of the Piperidine Nitrogen

Alkylation at the N1 position is frequently used to modulate pharmacokinetics or introduce additional binding elements.[12]

  • Dissolve 1-phenylpiperidin-4-amine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a solvent such as DCM or 1,2-dichloroethane (DCE).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine/enamine formation.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise.

  • Continue stirring at room temperature for 4-24 hours until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the N-alkylated product.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 1-phenylpiperidin-4-amine scaffold has yielded valuable SAR data across different target classes. The following table summarizes general trends observed in the literature.

Modification SiteMoiety IntroducedGeneral Impact on ActivityTarget Class ExampleCitation
Aniline N (N4) Small alkyl amides (e.g., Acetyl)Often establishes key hydrogen bonds, increasing potency.Opioid Receptors[13]
Aniline N (N4) Bulky aromatic amidesCan probe deeper hydrophobic pockets.HCV Assembly[14]
Piperidine N (N1) Phenethyl groupFrequently enhances affinity for CNS targets.VMAT2[15][16]
Piperidine N (N1) Polar groups (e.g., hydroxyethyl)Can improve solubility and pharmacokinetic properties.General[17][18]
Phenyl Ring Electron-withdrawing groups (e.g., F, Cl)Modulates pKa of aniline N; can improve metabolic stability.D2 Receptors[9]
Phenyl Ring Electron-donating groups (e.g., OMe)Can alter binding mode and selectivity.Sigma Receptors[7]

Physicochemical and Pharmacokinetic Considerations

While the 1-phenylpiperidin-4-amine scaffold is a powerful tool, researchers must be mindful of its inherent properties.

  • Lipophilicity: The core scaffold has a moderate cLogP. Extensive decoration with hydrophobic groups can lead to poor solubility and high plasma protein binding.

  • Basicity: The piperidine nitrogen (pKa ~8-9) is typically protonated at physiological pH, which can be advantageous for forming ionic interactions with targets like GPCRs but may limit passive diffusion across membranes.

  • Metabolism: The aniline moiety can be susceptible to oxidative metabolism by cytochrome P450 enzymes.[17] Strategies to mitigate this include introducing blocking groups (e.g., fluorine) on the phenyl ring.

A thorough evaluation of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial during the lead optimization phase for any compound series derived from this scaffold.[18]

Conclusion

1-Phenylpiperidin-4-amine is a robust and versatile scaffold that continues to fuel the discovery of novel therapeutics, particularly for CNS disorders. Its synthetic tractability, coupled with its proven ability to engage a multitude of biological targets, solidifies its status as a truly privileged structure in medicinal chemistry. The protocols and insights provided herein serve as a foundational guide for scientists to effectively harness the potential of this remarkable chemical entity in their drug discovery programs.

References

  • ChemicalBook. (n.d.). N-phenylpiperidin-4-amine synthesis.
  • CymitQuimica. (n.d.). CAS 23056-29-3: N-Phenyl-4-piperidinamine.
  • Pontoriero, A. V., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 53(6), 2510-20.
  • Chen, C., et al. (2008). Studies on the structure-activity relationship of the basic amine of phenylpiperazines as melanocortin-4 receptor antagonists. Medicinal Chemistry, 4(1), 67-74.
  • Fallacara, A. L., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1989.
  • Fallacara, A. L., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed.
  • Sogabe, S., et al. (2021).
  • BenchChem. (n.d.). Application Notes and Protocols for the Functionalization of 1-Piperidinepentanoic Acid in Drug Discovery.
  • Cignarella, G., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3234-8.
  • BenchChem. (n.d.). Application of 1-(Furan-2-ylmethyl)piperidin-4-amine in Medicinal Chemistry: A Detailed Overview.
  • Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 35(22), 4355-62.
  • Chen, Z., et al. (2004). Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. Bioorganic & Medicinal Chemistry Letters, 14(21), 5275-9.
  • Bräse, S. (Ed.). (2016).
  • PubChem. (n.d.). 4-Anilinopiperidine.
  • Nickell, J. R., et al. (2016). 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2. Bioorganic & Medicinal Chemistry Letters, 26(13), 2997-3000.
  • Nickell, J. R., et al. (2016). 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2. PubMed Central.
  • Le, J. (2017). Pharmacokinetics, Pharmacodynamics, and Drug Interactions. Clinical Gate.
  • LASSBIO - UFRJ. (n.d.). Privileged Scaffolds in Medicinal Chemistry: An Introduction.
  • Meanwell, N. A., et al. (2015). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 6(10), 1051-6.
  • National Center for Biotechnology Information. (n.d.). Chapter 1 Pharmacokinetics & Pharmacodynamics. In Nursing Pharmacology.

Sources

Application

Column chromatography techniques for purifying piperidine compounds

Abstract Piperidine moieties are ubiquitous in pharmacophores but present distinct purification challenges due to their high basicity ( ). Standard silica gel chromatography often results in severe peak tailing, irrevers...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Piperidine moieties are ubiquitous in pharmacophores but present distinct purification challenges due to their high basicity (


). Standard silica gel chromatography often results in severe peak tailing, irreversible adsorption, and poor recovery due to acid-base interactions with surface silanol groups (

). This guide details three field-proven protocols to overcome these interactions: Mobile Phase Modification (Amine additives), Stationary Phase Substitution (Basic Alumina), and Functionalized Silica workflows.

The Challenge: The Silanol-Amine Interaction

To purify piperidines effectively, one must first understand the mechanism of failure on standard silica.

  • The Mechanism: Silica gel is not inert; its surface is covered in acidic silanol groups (

    
    ). When a basic piperidine flows through, it undergoes an acid-base reaction, forming a salt complex on the silica surface.
    
  • The Consequence: This interaction is often stronger than the dipole-dipole interactions driving the separation, leading to "streaking" (tailing) on TLC plates and broad, overlapping peaks in column chromatography.

Visualization of the Interaction

The following diagram illustrates the competitive binding mechanism utilized in the protocols below.

G cluster_0 Without Modifier Silica Acidic Silanol Surface (Si-OH) Piperidine Target Piperidine (Secondary Amine) Silica->Piperidine Strong Ionic Bonding (Causes Tailing) Piperidine->Silica Weak Interaction (Elutes Cleanly) TEA Modifier (TEA/NH3) (Sacrificial Base) TEA->Silica Preferential Binding (Blocks Acidic Sites)

Figure 1: Mechanism of amine modifiers. The modifier (TEA) saturates acidic silanol sites, allowing the target piperidine to elute based on polarity rather than ionic attraction.

Protocol A: The "Sacrificial Base" Method (Silica + TEA)

This is the industry-standard approach for lipophilic piperidines. It uses Triethylamine (TEA) to deactivate silica.[1]

Critical Note: Simply adding TEA to the mobile phase is often insufficient. The "acidic front" of the column will consume the TEA, leaving the initial bands of your compound exposed to active silanols. Pre-equilibration is mandatory.

Materials
  • Stationary Phase: Standard Flash Silica Gel (40-63 µm).

  • Mobile Phase: Hexanes/Ethyl Acetate (or DCM/MeOH) + Triethylamine (TEA).

  • Visualization: Ninhydrin Stain (Piperidines generally stain red/purple).

Step-by-Step Protocol
  • TLC Optimization:

    • Run a TLC of the crude mixture using your standard solvent system (e.g., 50:50 Hex/EtOAc).

    • Observation: The amine spot will likely streak from the baseline.

    • Modification: Prepare a fresh TLC chamber with the same solvent + 1% TEA .

    • Result: The streak should tighten into a discrete spot, and the

      
       will increase. Adjust polarity to achieve 
      
      
      
      .
  • Column Slurry & Packing:

    • Prepare the silica slurry using the active mobile phase containing 1% TEA .

    • Pour the column and flush with 2-3 column volumes (CV) of this TEA-spiked solvent. This neutralizes the entire silica bed before the sample touches it.

  • Sample Loading:

    • Dissolve the crude piperidine in a minimum amount of DCM (containing 1% TEA). Load carefully.

  • Elution:

    • Elute with the TEA-spiked solvent system.[2]

    • Gradient: If running a gradient, ensure both solvent reservoirs (A and B) contain the 1% TEA modifier to maintain constant pH.

  • Workup (TEA Removal):

    • TEA (b.p. 89°C) can be difficult to remove completely on a rotovap.

    • Technique: Add Toluene to the combined fractions and rotovap. Toluene forms an azeotrope with TEA, helping to drag it off. Repeat 2-3 times.

    • High Vac: Dry the final oil under high vacuum (< 1 mbar) for 12 hours.

Protocol B: The "Ammoniated Methanol" Method (CMA)

For highly polar piperidines (e.g., piperidine-4-carboxylic acids or polar amides) that require DCM/MeOH, TEA is often insufficient. The CMA (Chloroform/Methanol/Ammonia) system is superior.

The Reagent: Ammoniated Methanol

Do not add aqueous Ammonium Hydroxide (


) directly to DCM; it is immiscible and will form a bilayer in the column, ruining the separation.
  • Preparation: Purchase 7N

    
     in Methanol  (commercially available) OR bubble anhydrous ammonia gas into cold methanol.
    
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Standard ratio: DCM : MeOH :

      
       (aq)  is risky due to miscibility.
      
    • Preferred System: DCM : (7N

      
       in MeOH) .
      
    • Starting Point: 95:5 DCM:(7N

      
      /MeOH).
      
    • Polarity Increase: Gradient up to 80:20.

  • Execution:

    • Pack the column with pure DCM.

    • Flush with the starting eluent (95:5) to equilibrate.

    • Load sample.

    • Elute.[2][3] The ammonia keeps the piperidine deprotonated (free base), preventing adsorption.

Protocol C: Stationary Phase Substitution (Alumina)

When acid-sensitive protecting groups (e.g., acetals, silyl ethers) are present, or when silica separation fails despite additives, Basic Alumina is the gold standard.

Comparative Data: Silica vs. Alumina[4][5]
FeatureSilica Gel (Standard)Basic Alumina (Brockmann I)
Surface pH Acidic (~4.5)Basic (~9.5 - 10.0)
Piperidine Behavior Strong tailing (requires TEA)Sharp peaks (No additive needed)
Loading Capacity HighLower (approx. 50-70% of silica)
Cost LowModerate
Water Sensitivity ModerateHigh (Activity level changes with water)
Step-by-Step Protocol
  • Selection: Use Basic Alumina (Activity Grade III is usually preferred for flash chromatography; add 6% water w/w to Grade I alumina to achieve this).

  • Solvent System:

    • Use standard Hexanes/EtOAc or DCM/MeOH.

    • DO NOT add TEA. The stationary phase is already basic; adding more base is redundant and messy.

  • Loading:

    • Alumina has lower capacity. Use a ratio of roughly 50:1 to 100:1 (Alumina:Crude).

  • Elution:

    • Piperidines elute much faster on Alumina than Silica. Reduce the polarity of your mobile phase (e.g., if Silica required 50% EtOAc, start with 10-20% EtOAc on Alumina).

Visualization Techniques (Detection)

Piperidines often lack strong UV chromophores. Relying solely on UV


 will lead to lost product.
ReagentPreparationColor ReactionSpecificity
Ninhydrin 1.5g Ninhydrin in 100mL n-butanol + 3mL AcOHRed/Purple/Blue High. Specific to amines. (Heat required).
Dragendorff Bismuth subnitrate + Potassium Iodide + AcOHOrange spots on yellow backgroundHigh. Specific to tertiary/secondary amines and alkaloids.
Iodine (

)
Silica gel +

crystals in a jar
Brown/Yellow Universal. Reversible (good for recovering fractions).
KMnO

1.5g KMnO

+ 10g K

CO

+ 1.25mL NaOH in 200mL H

O
Yellow on purple backgroundUniversal oxidizer. Good for unsaturated piperidines.

Decision Workflow

Use this logic flow to select the correct protocol for your specific piperidine derivative.

Workflow Start Crude Piperidine Mixture AcidSensitive Contains Acid-Sensitive Groups? (Acetals, Silyl ethers) Start->AcidSensitive PolarityCheck Compound Polarity? AcidSensitive->PolarityCheck No Alumina PROTOCOL C: Basic Alumina Column (No TEA required) AcidSensitive->Alumina Yes Lipophilic Lipophilic (Soluble in Hex/EtOAc) PolarityCheck->Lipophilic Polar Highly Polar (Requires DCM/MeOH) PolarityCheck->Polar ProtoA PROTOCOL A: Silica + 1% TEA (Pre-equilibrate column!) Lipophilic->ProtoA ProtoB PROTOCOL B: DCM + NH3/MeOH (Avoid aqueous NH4OH) Polar->ProtoB

Figure 2: Decision tree for selecting the purification method based on chemical stability and polarity.

References

  • Rochester University, Not Voodoo. Tips for Flash Column Chromatography: Deactivating Silica. [Link]

  • Teledyne ISCO. Introduction to Functionalized Silica Gel and Alumina RediSep Columns. [Link]

  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography (DCM/MeOH/NH4OH). [Link]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link]

Sources

Method

Application Notes and Protocols: Safe Handling and Disposal of 1-Phenylpiperidin-4-amine dihydrochloride

Introduction: A Profile of a Regulated Precursor 1-Phenylpiperidin-4-amine dihydrochloride (CAS No. 99918-43-1) is a piperidine derivative used in legitimate scientific research, particularly as a structural motif and sy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Profile of a Regulated Precursor

1-Phenylpiperidin-4-amine dihydrochloride (CAS No. 99918-43-1) is a piperidine derivative used in legitimate scientific research, particularly as a structural motif and synthetic intermediate in the development of novel pharmaceutical agents.[1] Its chemical structure makes it a valuable building block for exploring new chemical entities.

However, the utility of its core structure, N-phenylpiperidin-4-amine (also known as 4-anilinopiperidine or 4-AP), has also led to its use in the illicit synthesis of fentanyl and its analogues.[2][3] Consequently, N-phenylpiperidin-4-amine and its salts, including the dihydrochloride form, are designated as List I chemicals by the U.S. Drug Enforcement Administration (DEA).[2] This regulatory status imposes stringent security, record-keeping, and handling requirements that are critical for any researcher or institution possessing this compound.

This guide provides a comprehensive framework for the safe handling and compliant disposal of 1-Phenylpiperidin-4-amine dihydrochloride, grounded in principles of chemical safety, regulatory adherence, and risk mitigation. The protocols herein are designed to protect laboratory personnel, ensure experimental integrity, and prevent diversion.

Section 1: Hazard Identification and Physicochemical Properties

A thorough understanding of the compound's hazards is the foundation of a robust safety protocol. 1-Phenylpiperidin-4-amine dihydrochloride is a solid powder that presents multiple health risks upon exposure. The Globally Harmonized System (GHS) classifications highlight its potential for harm through various routes.[4]

Table 1: Physicochemical Data and GHS Hazard Summary

PropertyValueSource(s)
Molecular Formula C₁₁H₁₈Cl₂N₂[4][5]
Molecular Weight ~249.18 g/mol [4][5]
Appearance Colorless to off-white solid/powderN/A
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[4][6][7]
Signal Word Warning[4][8]

Note: Some safety data sheets for similar compounds indicate more severe hazards, such as being fatal on contact with skin or causing severe burns.[9] This discrepancy underscores the necessity of treating this compound with the highest level of caution and implementing the most protective measures available.

The primary routes of occupational exposure are inhalation of aerosolized powder and dermal or ocular contact . The respiratory irritation hazard (H335) necessitates that all manipulations of the solid be performed with adequate ventilation to prevent the generation of airborne dust.[6][8]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The causality behind the selection of controls is to create a multi-layered barrier between the researcher and the chemical. Engineering controls modify the workspace to minimize exposure, while PPE provides a final, personal barrier.

Mandatory Engineering Controls
  • Chemical Fume Hood: All weighing, reconstitution, and aliquoting of 1-Phenylpiperidin-4-amine dihydrochloride must be conducted inside a certified chemical fume hood.[6][10] This is the most critical engineering control for preventing respiratory exposure. The hood's airflow effectively captures and removes dust particles.[6]

  • Emergency Equipment: An ANSI-compliant safety shower and eyewash station must be readily accessible and located near the workstation.[10] Regular functionality checks of this equipment are mandatory.

Personal Protective Equipment (PPE)

A standard laboratory coat is insufficient. A risk assessment mandates the use of the following PPE, selected to counter the compound's specific hazards of skin irritation, eye damage, and inhalation toxicity.[6][9][10]

Table 2: Recommended Personal Protective Equipment

Body AreaPPE SpecificationRationale
Body Disposable Lab Coat or Chemical Resistant Apron Provides a barrier against incidental contact and spills. Must be removed before leaving the lab area.[6]
Hands Double-Gloved Nitrile Gloves Protects against skin irritation (H315).[6][9] Double-gloving provides additional protection against tears and contamination during glove removal.
Eyes/Face Chemical Splash Goggles and Full-Face Shield Goggles provide a seal around the eyes to protect from dust and splashes (H319).[6] A face shield is required during any operation with a higher risk of splashing or aerosolization.
Respiratory NIOSH-Approved N95/P100 Respirator Required when weighing the powder, even inside a fume hood, to provide an additional layer of protection against inhaling fine particulates (H332, H335).[10]

Section 3: Standard Operating Protocol for Handling

This protocol outlines the workflow for safely handling the compound from receipt to experimental use. Adherence to this workflow is essential for both safety and regulatory compliance.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A 1. Don Full PPE B 2. Verify Fume Hood Functionality A->B C 3. Prepare Work Surface (Absorbent Liner) B->C D 4. Retrieve from Secure Storage & Update Log C->D Begin Handling E 5. Weigh/Aliquot Compound D->E F 6. Prepare Solution or Use in Reaction E->F G 7. Securely Cap All Containers F->G H 8. Decontaminate Work Surface & Equipment G->H Complete Handling I 9. Dispose of Contaminated Items as Hazardous Waste H->I J 10. Return Compound to Secure Storage & Update Log I->J K 11. Doff PPE Correctly J->K L 12. Wash Hands Thoroughly K->L G A Waste Generated (e.g., gloves, excess reagent, contaminated labware) B Is waste contaminated with 1-Phenylpiperidin-4-amine dihydrochloride? A->B C Segregate into dedicated, RCRA-compliant Hazardous Waste Container B->C Yes D Dispose as Non-Hazardous Waste B->D No E Label Container: 'Hazardous Waste' Full Chemical Name Hazard Pictograms C->E F Store in Satellite Accumulation Area E->F G Request Pickup by EHS for Final Disposal F->G

Caption: Decision Workflow for Waste Disposal.

Step-by-Step Disposal Methodology
  • Waste Identification: Any item that has come into contact with 1-Phenylpiperidin-4-amine dihydrochloride is classified as hazardous waste. This includes, but is not limited to:

    • Unused or expired solid compound.

    • Solutions containing the compound.

    • Contaminated PPE (gloves, coats, respirator filters).

    • Contaminated labware (pipette tips, vials, liners).

  • Containerization:

    • Use a dedicated, leak-proof container approved for solid hazardous chemical waste. [11] * The container must be compatible with the chemical and have a secure, closable lid. [11] * Do not overfill the container; leave at least 10% headspace to allow for expansion. [11]

  • Labeling:

    • The waste container must be clearly and accurately labeled at all times. [12] * The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "1-Phenylpiperidin-4-amine dihydrochloride".

      • An accurate list of all contents if it is a mixed waste stream.

      • The relevant hazard warnings (e.g., "Toxic," "Irritant").

  • Accumulation and Storage:

    • Keep the waste container closed except when adding waste.

    • Store the container in a designated Satellite Accumulation Area within or near the laboratory, segregated from incompatible materials.

    • Follow institutional limits on the volume of waste that can be accumulated and the time frame for storage.

  • Final Disposal:

    • Do not dispose of this chemical down the drain or in regular trash.

    • Arrange for pickup and disposal through your institution's EHS department. They will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). [6][10] * All disposal must be documented in the compound's usage log to maintain DEA compliance.

References

  • PIPERIDINE International Chemical Safety Cards - ILO. [Link]

  • Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical - Federal Register. [Link]

  • Designation of Halides of 4-Anilinopiperidine as List I Chemicals - Federal Register. [Link]

  • N-Phenylpiperidin-4-amine dihydrochloride PubChem Entry - National Center for Biotechnology Information. [Link]

  • Designation of 4-Piperidone as a List I Chemical - Regulations.gov. [Link]

  • 1-Phenylpiperidin-4-amine PubChem Entry - National Center for Biotechnology Information. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC, PubMed Central. [Link]

  • Chemical cleaning for removal of amine plant scaling - FQE Chemicals. [Link]

  • Steps in Complying with Regulations for Hazardous Waste - US EPA. [Link]

  • Piperidine - Wikipedia - Wikipedia. [Link]

  • Hazardous Waste Disposal Procedures - The University of Chicago Environmental Health and Safety. [Link]

  • Contamination in Amine Systems - Refining Community. [Link]

  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease - ACS Publications. [Link]

  • What Are The Key Hazardous Waste Disposal Regulations For Engineers? - YouTube. [Link]

  • Method for removing amine from a contaminated hydrocarbon streams - Google P
  • Hazardous Waste Regulations - Retail Industry Leaders Association (RILA). [Link]

  • Defining Hazardous Waste - Department of Toxic Substances Control - CA.gov. [Link]

  • Gas Treating Products & Technologies | Amines Purification - APL Engineering. [Link]

  • Piperidine synthesis - Organic Chemistry Portal. [Link]

  • Why Amine Filtration is Crucial in Petrochemical Gas Processing - Brother Filtration. [Link]

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Technical Notes & Optimization

Troubleshooting

Optimizing yield for 1-Phenylpiperidin-4-amine dihydrochloride synthesis

Technical Support Center: Optimizing 1-Phenylpiperidin-4-amine Dihydrochloride Synthesis Introduction: Defining the Target & Safety Baseline Compound Identity: Target: 1-Phenylpiperidin-4-amine dihydrochloride Structure:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 1-Phenylpiperidin-4-amine Dihydrochloride Synthesis

Introduction: Defining the Target & Safety Baseline

Compound Identity:

  • Target: 1-Phenylpiperidin-4-amine dihydrochloride

  • Structure: Piperidine ring with a phenyl group at the N1 position and a primary amine (

    
    ) at the C4 position.
    
  • CAS (Free Base): 23023-91-8 | CAS (Dihydrochloride): 99918-43-1

  • Distinction: This is NOT 4-anilinopiperidine (N-phenylpiperidin-4-amine), which is a regulated precursor (List I chemical) for fentanyl synthesis.[1][2][3] The protocol below specifically addresses the 1-phenyl isomer used as a scaffold for sigma receptor ligands and other non-opioid therapeutics.

Safety Warning:

  • Reagents: Sodium cyanoborohydride (

    
    ) is highly toxic and generates HCN gas in strong acid. Handle in a fume hood.
    
  • Process: Exothermic reactions during salt formation.

Module 1: The Optimized Synthesis Route

The most robust high-yield route is the Reductive Amination of 1-phenyl-4-piperidone using ammonium acetate and sodium cyanoborohydride. This "one-pot" method minimizes isolation losses but requires strict stoichiometric control to prevent dimerization.

Reaction Scheme (Graphviz)

SynthesisWorkflow Start 1-Phenyl-4-piperidone (C11H13NO) Intermediate Imine Intermediate (In Situ) Start->Intermediate Imine Formation (Equilibrium) Reagent1 NH4OAc (Excess) MeOH Reagent1->Intermediate ProductBase 1-Phenylpiperidin-4-amine (Free Base) Intermediate->ProductBase Reductive Amination Reagent2 NaCNBH3 Reduction Reagent2->ProductBase FinalSalt 1-Phenylpiperidin-4-amine Dihydrochloride ProductBase->FinalSalt Salt Precipitation SaltStep HCl (g) or HCl/Dioxane in Et2O SaltStep->FinalSalt

Caption: Optimized reductive amination workflow from ketone precursor to dihydrochloride salt.

Module 2: Step-by-Step Protocol

Scale: 10 mmol (Basis) | Expected Yield: 75-85%

Phase 1: Reductive Amination
  • Imine Formation:

    • In a dry round-bottom flask, dissolve 1-phenyl-4-piperidone (1.75 g, 10 mmol) in Methanol (anhydrous, 30 mL).

    • Add Ammonium Acetate (

      
      ) (7.7 g, 100 mmol).
      
    • Technical Insight: You must use a 10-fold excess of ammonium acetate. This pushes the equilibrium toward the imine and suppresses the formation of the secondary amine dimer (bis-1-phenylpiperidin-4-amine).

    • Stir at room temperature for 30 minutes under Nitrogen.

  • Reduction:

    • Cool the solution to 0°C.

    • Add Sodium Cyanoborohydride (

      
      ) (0.44 g, 7 mmol) in portions.
      
    • Note:

      
       is preferred over 
      
      
      
      because it is stable at pH 6-7, selectively reducing the imine over the ketone.
    • Allow the mixture to warm to room temperature and stir for 12-16 hours.

Phase 2: Work-up & Isolation
  • Quench: Acidify cautiously with concentrated HCl to pH < 2 (in a hood!) to decompose excess hydride and evolve any HCN.

  • Basification: Evaporate methanol. Dissolve residue in water (20 mL). Basify with NaOH (10% aq) to pH > 12.

  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate to yield the crude free base (yellowish oil).
    
Phase 3: Salt Formation (Dihydrochloride)
  • Dissolve the crude free base in minimal Ethanol (5 mL).

  • Dilute with Diethyl Ether (20 mL).

  • Add HCl (4M in Dioxane) dropwise with vigorous stirring until no further precipitate forms.

  • Filter the white solid, wash with cold ether, and dry under vacuum.

Module 3: Troubleshooting & Optimization (CPP)

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete Imine FormationEnsure reagents are dry. Use molecular sieves (3Å) in the reaction to scavenge water.
Dimer Impurity Low

Ratio
Increase

to 15 equivalents. The primary amine product competes with ammonia for the ketone if ammonia is low.
Sticky/Oily Salt Hygroscopic ProductThe dihydrochloride is hygroscopic. Use anhydrous ether for precipitation. Recrystallize from EtOH/Et2O if necessary.
Residual Ketone pH too high during reductionMaintain pH 6-7. If pH > 8, imine formation is slow. Add a few drops of Acetic Acid if using

.
Troubleshooting Logic Tree

Troubleshooting Start Problem Detected CheckTLC Check TLC/LCMS Start->CheckTLC Impurity Secondary Amine (Dimer) Present? CheckTLC->Impurity StartMat Starting Material Remains? CheckTLC->StartMat ActionDimer Increase NH4OAc eq. (Target >10x) Impurity->ActionDimer Yes ActionSM Check pH (6-7) Add 3Å Sieves StartMat->ActionSM Yes

Caption: Decision matrix for diagnosing reaction failures based on impurity profiling.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Sodium Borohydride (


) instead of Cyanoborohydride? 
  • Answer: Yes, but with lower selectivity.

    
     reduces ketones faster than imines. If you must use it, form the imine completely (stir 2-3 hours with sieves) before adding 
    
    
    
    at 0°C.

Q2: Why is my product pink/red after salt formation?

  • Answer: This indicates oxidation of the phenyl ring or trace aniline impurities. Recrystallize the salt from hot ethanol/isopropyl alcohol to remove colored impurities.

Q3: How do I verify the salt stoichiometry?

  • Answer: Perform a chloride titration (argentometric) or use elemental analysis (CHN). The theoretical Cl content for

    
     is ~28.4%.
    

Q4: Is the free base stable?

  • Answer: The free base is an oil that oxidizes slowly in air (turning dark). Convert to the dihydrochloride salt immediately for long-term storage.

References

  • Dangerfield, E. M., et al. (2010).[4] "Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination." Journal of Organic Chemistry, 75(16), 5470–5477. Link

  • Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • PubChem. (n.d.). "1-Phenylpiperidin-4-amine Compound Summary." National Library of Medicine. Link

Sources

Optimization

Technical Support Center: High-Purity 4-Anilinopiperidine Synthesis

The following technical guide is designed for legitimate research and development professionals. Senior Application Scientist Desk Subject: Purity Optimization & Troubleshooting for 4-(Phenylamino)piperidine (4-AP) Execu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for legitimate research and development professionals.

Senior Application Scientist Desk Subject: Purity Optimization & Troubleshooting for 4-(Phenylamino)piperidine (4-AP)

Executive Summary

4-Anilinopiperidine (4-AP) is a critical pharmacophore and List I chemical precursor.[1][2] High-purity synthesis is often plagued by persistent aniline contamination, incomplete reduction (imine intermediates), and oxidative discoloration. This guide moves beyond standard textbook protocols, implementing a pKa-driven self-validating purification system and optimized reductive amination parameters to ensure >99% purity.

Module 1: The Self-Validating Purification System (The "pH Switch")

The Core Problem: 4-AP synthesis often results in a mixture containing unreacted aniline (starting material) and the desired product. Simple extraction frequently fails because both are amines.[1][2] The Solution: We exploit the massive pKa differential between the aromatic amine (aniline) and the aliphatic amine (piperidine ring).

  • Aniline (Impurity): pKa

    
     4.6 (Weak base)[1]
    
  • 4-Anilinopiperidine (Product): pKa

    
     11.0 (Strong base via piperidine nitrogen)[1]
    
Protocol: The "pH 6.5" Separation

This workflow acts as a logic gate; if the pH is correct, the physics of solubility guarantees separation.

  • Acidification (Total Protonation): Dissolve the crude reaction mixture in dilute HCl (pH < 2). Both aniline and 4-AP are protonated and water-soluble.[1][2]

  • Lipophilic Wash: Wash the aqueous layer with Ethyl Acetate (EtOAc).[2]

    • Removes: Non-basic impurities (e.g., neutral amides, unreacted ketones).

    • Discard Organic Layer.[1][2]

  • The Critical Step (Selective Deprotonation): Adjust the aqueous phase pH to 6.0 – 6.5 using NaOH.[2]

    • Mechanism:[2][3][4][5] At pH 6.5, Aniline (pKa 4.[2]6) is >99% deprotonated (neutral/lipophilic).[1][2] The 4-AP (pKa 11) remains 100% protonated (charged/hydrophilic).[1][2]

  • The "Aniline Dump": Extract the aqueous phase with Dichloromethane (DCM) or Ether.[2]

    • Result: Aniline moves into the organic layer.[2] 4-AP stays in the water.

    • Discard Organic Layer.[1][2]

  • Product Recovery: Basify the aqueous phase to pH > 12. Extract with DCM.[1][2]

    • Result: 4-AP is now neutral and moves to the organic layer.[1][2]

    • Keep Organic Layer -> Dry -> Evaporate.[1][2]

Module 2: Synthesis Optimization (Upstream Control)

Reaction: Reductive Amination of N-protected-4-piperidone (e.g., 1-Boc-4-piperidone) with Aniline.[1][2]

Critical Parameters Table
ParameterRecommended SettingTechnical Rationale
Reducing Agent NaBH(OAc)₃ (STAB)Sodium Triacetoxyborohydride is milder than NaBH₄.[1][2] It selectively reduces the imine without reducing the ketone starting material too fast, preventing "alcohol" side products.
Stoichiometry 1.0 : 1.1 (Ketone : Aniline)Use a slight excess of aniline to drive the imine formation to completion.[2] The "pH Switch" (Module 1) easily removes the excess aniline later.
Solvent DCE or DCM 1,2-Dichloroethane (DCE) promotes rapid imine formation.[1][2] Avoid methanol if using STAB (solvolysis risk).[1][2]
Acid Catalyst Acetic Acid (1-2 eq) Essential for activating the ketone carbonyl and catalyzing imine formation before reduction.[1][2]
Module 3: Visualization of Logic
Figure 1: Purification Logic Tree (The pH Switch)

This diagram illustrates the separation of Aniline from 4-AP based on pKa differentials.

PurificationLogic Start Crude Mixture (4-AP + Aniline + Impurities) Acidify Step 1: Acidify to pH < 2 (Dilute HCl) Start->Acidify Wash1 Wash with EtOAc Acidify->Wash1 Split1 Phase Separation Wash1->Split1 Org1 Organic Layer: Non-basic Impurities (Discard) Split1->Org1 Top Layer Aq1 Aqueous Layer: [4-AP-H]+ and [Aniline-H]+ Split1->Aq1 Bottom Layer Adjust Step 2: Adjust pH to 6.0 - 6.5 (Critical Step) Aq1->Adjust Extract2 Extract with DCM Adjust->Extract2 Split2 Phase Separation Extract2->Split2 Org2 Organic Layer: Aniline (Neutral) (Discard) Split2->Org2 Organic (Aniline removed) Aq2 Aqueous Layer: [4-AP-H]+ Only Split2->Aq2 Aqueous (Product retained) Basify Step 3: Basify to pH > 12 Aq2->Basify FinalExtract Extract with DCM -> Evaporate Basify->FinalExtract Product Pure 4-AP Free Base FinalExtract->Product

Caption: Flowchart demonstrating the selective fractionation of 4-anilinopiperidine from aniline impurities using pH-dependent solubility switches.

Module 4: Troubleshooting & FAQs
Q1: My final product is an oil, but the literature says it should be a solid. What happened?

Diagnosis: You likely isolated the free base , which often presents as a viscous oil or low-melting solid (MP ~96°C, but depressed by trace solvents). The hydrochloride salt is a stable crystalline solid.[2] Corrective Action:

  • Dissolve the oil in minimal dry ethanol or IPA.[2]

  • Add concentrated HCl (or HCl in dioxane) dropwise.

  • Cool to 0°C. The 4-AP·2HCl salt should precipitate as white crystals.[1][2]

  • Recrystallize from Isopropanol (IPA) for maximum purity [1].

Q2: HPLC shows a persistent peak just before the product. Is it Aniline?

Diagnosis: If you used the "pH Switch," aniline should be gone.[2] This peak is likely the Imine intermediate (incomplete reduction).[2] Corrective Action:

  • Immediate: Treat the crude mixture with NaBH₄ in Methanol to reduce the remaining imine.

  • Future Prevention: Ensure the reductive amination runs for at least 12-16 hours. If using STAB, ensure the reaction is not "wet" (water decomposes the hydride).

Q3: The product turned pink/red upon drying. Is it ruined?

Diagnosis: This indicates oxidation of trace aniline or the phenylamino group.[2] Aromatic amines are sensitive to air.[1][2] Corrective Action:

  • Recrystallize immediately from boiling IPA containing a pinch of activated charcoal. Filter hot.

  • Store the final product under Nitrogen or Argon in the dark.

Q4: Can I use Sodium Borohydride (NaBH₄) instead of Triacetoxyborohydride (STAB)?

Answer: Yes, but with a modification.

  • Risk: NaBH₄ reduces ketones to alcohols faster than it reduces imines.[1][2] You will get high impurities of 4-hydroxypiperidine.[1][2]

  • Protocol: Form the imine first (Ketone + Aniline + Acid catalyst in Methanol) and stir for 2 hours. Then add NaBH₄ at 0°C. This "Stepwise" approach mimics the selectivity of STAB [2].[2]

References
  • Vertex Pharmaceuticals. (2006).[1][2] Process for purification of 1-(2-phenethyl)-4-anilinopiperidine by recrystallization.[1][2][6] WO2006055321A2.[1][2] Link

  • Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Journal of Organic Chemistry, 61(11), 3849-3862. Link[1]

  • Drug Enforcement Administration. (2020).[1][2] Control of 4-Anilinopiperidine as a List I Chemical.[1][2][7][8][9] Federal Register.[1][2] Link

Disclaimer: This guide is for informational purposes for qualified scientific personnel only. 4-Anilinopiperidine is a controlled List I chemical in the United States and other jurisdictions.[1][2] Users must comply with all local, state, and federal regulations regarding its synthesis, handling, and reporting.

Sources

Troubleshooting

Overcoming poor solubility of 1-Phenylpiperidin-4-amine dihydrochloride

Topic: Overcoming Solubility Challenges & Handling Protocols Product Reference: 1-Phenylpiperidin-4-amine dihydrochloride (CAS: 99918-43-1) Synonyms: 4-Anilinopiperidine dihydrochloride; 4-AP 2HCl Support Tier: Level 3 (...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Challenges & Handling Protocols

Product Reference: 1-Phenylpiperidin-4-amine dihydrochloride (CAS: 99918-43-1) Synonyms: 4-Anilinopiperidine dihydrochloride; 4-AP 2HCl Support Tier: Level 3 (Senior Application Scientist)

Core Technical Analysis: The Solubility Paradox

Researchers often encounter "poor solubility" with this compound not because it is inherently insoluble, but because of a mismatch between the chemical form (Salt vs. Free Base) and the solvent system chosen.

1-Phenylpiperidin-4-amine dihydrochloride exists as a polar ionic lattice. To successfully handle this molecule, you must treat it according to its current ionization state.

FeatureDihydrochloride Salt (Current Form) Free Base (Target Form for Synthesis)
Primary Character Hydrophilic / IonicLipophilic / Non-polar
Solubility (Water) High (~10 mg/mL in PBS)Very Low (Precipitates)
Solubility (DMSO) High (~10 mg/mL)High
Solubility (DCM/EtOAc) Insoluble High
Solubility (Ethanol) Low (<0.25 mg/mL)Moderate/High
pKa (Piperidine N) ~9.8 (Protonated)~9.8 (Neutral)

Root Cause of Failure:

  • Scenario A (Synthesis): Attempting to dissolve the salt directly in dichloromethane (DCM) or ether for a reaction. Result: Suspension/Slurry.

  • Scenario B (Bioassay): Diluting a DMSO stock of the free base (or salt) into a high-pH buffer. Result: "Crashing out" (precipitation).

Troubleshooting Guides & FAQs

Module A: Organic Synthesis Applications

User Complaint: "I am trying to react 1-Phenylpiperidin-4-amine dihydrochloride with an acyl chloride in DCM, but the starting material is a solid clump at the bottom of the flask."

Diagnosis: The dihydrochloride salt is ionic and thermodynamically incompatible with non-polar organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Diethyl Ether.

Solution: You must perform a Free-Basing Protocol to convert the salt into its lipophilic form before or during the reaction.

Protocol 1: In-Situ Neutralization (For Acylations/Alkylations)

Use this if you want to run the reaction in one pot without extraction.

  • Suspend the dihydrochloride salt in your reaction solvent (e.g., DCM or DMF).

  • Add 2.5 to 3.0 equivalents of a tertiary amine base (e.g., Triethylamine or DIPEA).

    • Mechanism:[1][2][3] The organic base scavenges the HCl protons, liberating the free amine.

  • Stir vigorously for 15–30 minutes. The mixture may not become perfectly clear, but the reactive free amine is now available in solution.

  • Proceed with adding your electrophile (e.g., acid chloride).

Protocol 2: Biphasic Extraction (To Isolate Pure Free Base)

Use this if your reaction is sensitive to amine salts.

  • Dissolve the 1-Phenylpiperidin-4-amine 2HCl in the minimum volume of water (approx. 10 mL per gram).

  • Adjust pH to >11 using 1M NaOH or saturated Na₂CO₃ solution.

    • Observation: The solution will turn cloudy/milky as the free base precipitates (oil out).

  • Extract 3 times with an organic solvent (DCM or Ethyl Acetate).

  • Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and Concentrate in vacuo.

    • Result: You will obtain the free base as an oil or low-melting solid, which is now fully soluble in organic solvents.

Module B: Biological Assays (In Vitro)

User Complaint: "I prepared a 50 mM stock in DMSO. When I dilute it into my cell culture media (pH 7.4), a fine white precipitate forms."

Diagnosis: This is likely a "Solvent Shock" precipitation. While the salt is soluble in water, the rapid transition from pure DMSO to aqueous media can cause local supersaturation. Additionally, if the media pH is too high, a fraction of the compound may deprotonate to the insoluble free base.

Solution: Use the Stepwise Dilution Method and verify Buffer Compatibility.

Protocol 3: The "Solvent-Step" Dilution
  • Prepare Stock: Dissolve the dihydrochloride salt in pure DMSO (Max solubility ~10 mg/mL or ~40 mM).

  • Intermediate Dilution: Do not pipette directly into the well. Prepare a 10x working solution in PBS (pH 7.2) .

    • Critical Step: Vortex immediately upon addition.

  • Final Addition: Add the 10x PBS solution to your media.

    • Why this works: This prevents the "shock" of DMSO hitting the complex media proteins/salts directly.

Data Table: Solvent Compatibility for Bioassays

Solvent Max Solubility (Salt Form) Recommendation
PBS (pH 7.2) 10 mg/mL Recommended for aqueous stocks.
DMSO 10 mg/mL Recommended for frozen stocks.
Ethanol 0.25 mg/mL Avoid. Poor solubility.[4][5]

| DMF | 0.16 mg/mL | Avoid. Poor solubility & toxicity. |

Visual Troubleshooting Workflows

Figure 1: Solubility Decision Tree

Use this chart to determine the correct solvent system based on your application.

SolubilityTree Start Start: 1-Phenylpiperidin-4-amine 2HCl Goal What is your Goal? Start->Goal Synth Organic Synthesis (Reaction in DCM/THF) Goal->Synth Bio Biological Assay (Cell Culture/Injection) Goal->Bio DirectDCM Direct dissolution in DCM? Synth->DirectDCM DirectMedia Direct DMSO -> Media? Bio->DirectMedia Fail1 FAILURE: Salt is insoluble. Suspension forms. DirectDCM->Fail1 Yes ActionFreeBase ACTION: Perform Free-Basing (NaOH Extraction) DirectDCM->ActionFreeBase No SuccessSynth SUCCESS: Soluble in organic solvents ActionFreeBase->SuccessSynth Precip RISK: 'Crash out' precipitation DirectMedia->Precip Yes ActionStep ACTION: 1. Dissolve in DMSO 2. Dilute 1:10 in PBS 3. Add to Media DirectMedia->ActionStep No SuccessBio SUCCESS: Stable Solution ActionStep->SuccessBio

Caption: Decision matrix for selecting the correct solubilization strategy based on experimental intent.

Figure 2: The Free-Basing Mechanism

Visualizing the transition from the insoluble salt lattice to the reactive organic species.

FreeBasing cluster_0 Input: Salt Form cluster_1 Transformation cluster_2 Output: Free Base Salt R-NH2 • 2HCl (Ionic Lattice) Hydrophilic Base Add Base (NaOH or Et3N) Salt->Base Deprotonation Remove Remove Aqueous Layer (Contains NaCl + H2O) Base->Remove Free R-NH2 (Neutral Oil) Lipophilic Base->Free

Caption: Chemical transformation workflow for converting the dihydrochloride salt to the organic-soluble free base.

References

  • Cayman Chemical. (2023). 4-Anilinopiperidine (hydrochloride) Product Information & Solubility Data. Link

  • PubChem. (2025).[6][7] Compound Summary: N-phenylpiperidin-4-amine dihydrochloride (CID 45791702). National Library of Medicine. Link

  • Smolecule. (n.d.). Solubility properties of N-phenylpiperidin-4-amine dihydrochloride. Link

  • Di, L., & Kerns, E. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (General reference for amine salt solubility principles).

Sources

Optimization

Technical Support Center: Purification of Crude 4-Anilinopiperidine Dihydrochloride

Welcome to the Technical Support Center for the purification of crude 4-anilinopiperidine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techni...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of crude 4-anilinopiperidine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this critical synthetic intermediate. Our goal is to equip you with the scientific understanding and practical protocols necessary to achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I should expect in my crude 4-anilinopiperidine dihydrochloride?

A1: The impurity profile of crude 4-anilinopiperidine dihydrochloride is largely dependent on the synthetic route employed, most commonly the reductive amination of 4-piperidone with aniline. Based on this, you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual 4-piperidone and aniline are common impurities.

  • Over-alkylation Products: If the piperidine nitrogen is unprotected, there is a potential for the formation of di-alkylated species.

  • Byproducts from the Reducing Agent: The choice of reducing agent can introduce specific impurities. For example, if using a borohydride reagent, borate esters may form which require quenching during the workup.

  • Thermally Induced Degradants: Prolonged reaction times or excessive heat can lead to the formation of degradation products.

Q2: My crude product is a sticky solid/oil. How does this impact my purification strategy?

A2: The physical state of your crude product is a good indicator of its purity. A sticky solid or oil suggests the presence of a significant amount of impurities that are depressing the melting point of the product. This can make direct recrystallization challenging and may lead to "oiling out," where the compound separates as a liquid instead of forming crystals. In such cases, an initial purification step, such as an acid-base extraction, is highly recommended to remove the bulk of the impurities before attempting recrystallization.

Troubleshooting Guide

Issue 1: "Oiling Out" During Recrystallization

Q: I'm trying to recrystallize my 4-anilinopiperidine dihydrochloride, but it's separating as an oil instead of forming crystals. What's happening and how can I fix it?

A: "Oiling out" is a common problem in recrystallization and can be attributed to several factors.[1][2]

  • Causality:

    • High Impurity Levels: Significant amounts of impurities can depress the melting point of your compound, causing it to separate as a liquid at the temperature of recrystallization.[1]

    • Solvent Choice: The solvent may be too good at dissolving your compound, even at lower temperatures.

    • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as an oil before it has time to form an ordered crystal lattice.

  • Solutions:

    • Re-dissolve and Slow Cool: Gently heat the solution to re-dissolve the oil. Then, allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.

    • Add More Solvent: The concentration of your compound might be too high. Add a small amount of hot solvent to the mixture to decrease the saturation and then cool slowly.

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, crystalline product, add a seed crystal to the cooled solution to induce crystallization.

    • Change Solvent System: If the above methods fail, your solvent system may be inappropriate. For amine hydrochlorides, a mixture of a polar solvent (like isopropanol or ethanol) and a less polar co-solvent can be effective.[3]

Issue 2: Low Yield After Recrystallization

Q: I successfully recrystallized my product, but my yield is very low. What are the likely causes and how can I improve it?

A: Low recovery is a frequent issue in recrystallization and can often be rectified by optimizing your procedure.[4]

  • Causality:

    • Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product.[4][5] This keeps a significant portion of your product in solution even after cooling.

    • Premature Crystallization: If the solution cools too quickly during a hot filtration step, some product may crystallize on the filter paper or in the funnel.

    • Incomplete Precipitation: The solution may not have been cooled to a low enough temperature to maximize crystal formation.

    • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can re-dissolve some of your product.[5]

  • Solutions:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.

    • Pre-heat Funnel and Flask: When performing a hot filtration, pre-heat the funnel and receiving flask to prevent premature crystallization.

    • Maximize Cooling: After slow cooling to room temperature, place the flask in an ice bath to maximize the precipitation of your product.

    • Use Ice-Cold Washing Solvent: Always wash your collected crystals with a minimal amount of ice-cold solvent.

    • Second Crop of Crystals: You can often recover more product by concentrating the mother liquor (the filtrate) and allowing it to cool again to obtain a second crop of crystals.[4]

Purification Protocols

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool, whereupon the desired compound crystallizes out, leaving the impurities in the solution.[6]

Protocol:

  • Solvent Selection: For 4-anilinopiperidine dihydrochloride, a common and effective solvent system is a mixture of isopropanol and diethyl ether. Isopropanol will dissolve the compound when hot, and the addition of diethyl ether as an anti-solvent will induce crystallization upon cooling.

  • Dissolution: In an Erlenmeyer flask, add the crude 4-anilinopiperidine dihydrochloride. Add a minimal amount of hot isopropanol and heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, slowly add diethyl ether until the solution becomes slightly cloudy. Then, add a few drops of isopropanol until the solution is clear again.

  • Cooling: Allow the flask to stand undisturbed at room temperature until crystals form. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold diethyl ether.

  • Drying: Dry the crystals in a vacuum oven.

Expected Purity Improvement:

Purification StepPurity (%)
Crude Product~85-90%
After 1st Recrystallization>98%
After 2nd Recrystallization>99.5%
Method 2: Acid-Base Extraction

This method takes advantage of the amine functional groups in 4-anilinopiperidine to separate it from neutral or acidic impurities. The dihydrochloride salt is first converted to the free base, which is soluble in organic solvents. This allows for washing with aqueous solutions to remove water-soluble impurities. The free base is then converted back to the dihydrochloride salt.

Protocol:

  • Dissolution: Dissolve the crude 4-anilinopiperidine dihydrochloride in water.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a concentrated solution of a strong base, such as sodium hydroxide, with stirring until the pH is greater than 12. This will precipitate the 4-anilinopiperidine free base.

  • Extraction: Extract the free base into an organic solvent, such as dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete recovery.

  • Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove any remaining water.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate.

  • Filtration: Filter off the drying agent.

  • Salt Formation: To the dried organic solution, slowly add a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or isopropanol) with stirring. The 4-anilinopiperidine dihydrochloride will precipitate out.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of the organic solvent, and dry under vacuum.

Visualizing the Workflow

Caption: Purification workflow for 4-anilinopiperidine dihydrochloride.

References

  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. [Link]

  • Wired Chemist. Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Mettler Toledo. Oiling Out in Crystallization. [Link]

  • Unknown. Recrystallization. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Pro-Chem. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. [Link]

  • ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?. [Link]

  • askIITians. (2025). Give a brief description of the principles of the crystallization and. [Link]

  • Fiveable. Crystallization and Precipitation | Separation Processes Class Notes. [Link]

  • Tech4Biowaste. Crystallisation and precipitation. [Link]

  • Wikipedia. Crystallization. [Link]

  • Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry. [Link]

  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. [Link]

  • Google Patents. CN102060753A - Refining method of 4-phenylaminopiperidine analgesic.
  • PubChem. 4-Anilinopiperidine. [Link]

  • Google Patents.
  • PubMed. Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • ResearchGate. Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. [Link]

  • Federal Register. (2023). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. [Link]

  • Federal Register. (2023). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. [Link]

  • Regulations.gov. Designation of a List I Chemical: 4-Piperidone. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 1-phenylpiperazine and 4-phenylpiperidine derivatives

[1] Executive Summary This technical guide provides a head-to-head analysis of two privileged pharmacophores in neuropsychopharmacology: 1-phenylpiperazine (1-PP) and 4-phenylpiperidine (4-PP) . While structurally simila...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a head-to-head analysis of two privileged pharmacophores in neuropsychopharmacology: 1-phenylpiperazine (1-PP) and 4-phenylpiperidine (4-PP) . While structurally similar—differing primarily by the presence of a nitrogen atom at the 1-position versus a carbon at the 4-position—their pharmacological profiles are distinct.

  • 1-Phenylpiperazines are predominantly serotonergic modulators , acting as scaffolds for antidepressants (e.g., Trazodone) and anxiolytics. They frequently exhibit polypharmacology across 5-HT receptor subtypes and alpha-adrenergic receptors.

  • 4-Phenylpiperidines are the backbone of the opioid analgesic class (e.g., Pethidine, Fentanyl families), with high affinity for Mu-opioid receptors (MOR). However, specific substitutions can shift activity toward NMDA antagonism or Sigma receptor modulation.

This guide compares their Structure-Activity Relationships (SAR), receptor signaling pathways, and safety profiles, supported by experimental protocols for validation.

Structural & Pharmacological Comparison[2][3]

Core Pharmacophores

The fundamental difference lies in the "linker" atom connecting the phenyl ring to the heterocycle, which dictates the spatial orientation of the aromatic ring and the basic nitrogen, influencing receptor pocket fitting.

Feature1-Phenylpiperazine (1-PP)4-Phenylpiperidine (4-PP)
Core Structure N-Aryl heterocycle (Piperazine)C-Aryl heterocycle (Piperidine)
Primary Target Serotonin Receptors (5-HT) Mu-Opioid Receptors (MOR)
Secondary Targets

-Adrenergic, Dopamine D2/D3
NMDA, Sigma-1, NET/DAT
Key Mechanism 5-HT Releasing Agent / Agonist / AntagonistGi/o-coupled Agonism (Analgesia)
Representative Drug Trazodone (SARI Antidepressant)Pethidine (Opioid Analgesic)
Probe Compound mCPP (5-HT2C Agonist)MPPP (Mu Agonist / Neurotoxin precursor)
Receptor Signaling Pathways

The following diagram illustrates the divergent signaling cascades activated by the representative targets of these scaffolds: 5-HT2C (Gq-coupled, typical for 1-PP derivatives like mCPP) and Mu-Opioid (Gi-coupled, typical for 4-PP derivatives).

SignalingPathways cluster_1PP 1-Phenylpiperazine Action (e.g., mCPP) cluster_4PP 4-Phenylpiperidine Action (e.g., Fentanyl/Pethidine) L1 Ligand (mCPP) R1 5-HT2C Receptor L1->R1 Gq Gq Protein R1->Gq PLC PLC activation Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Excitatory/Anxiogenic L2 Ligand (4-PP) R2 Mu-Opioid Receptor L2->R2 Gi Gi/o Protein R2->Gi AC Adenylyl Cyclase Gi->AC Inhibition Kchn K+ Efflux (Hyperpolarization) Gi->Kchn Activation cAMP Reduced cAMP AC->cAMP

Figure 1: Divergent G-protein signaling. 1-PP derivatives often drive excitability via Gq/Ca2+ flux (anxiogenic), while 4-PP derivatives drive inhibition via Gi/cAMP reduction (analgesic).

Comparative Data Analysis

Binding Affinity Profiles ( values)

The table below synthesizes binding data for representative probe compounds. Note the selectivity inversion.

Receptor TargetmCPP (1-PP Derivative)

(nM)
Pethidine (4-PP Derivative)

(nM)
5-HT2C 3.4 (High Affinity)> 10,000 (Negligible)
5-HT1A 40 - 90> 10,000
Mu-Opioid (MOR) > 10,000500 - 1,000 (Moderate)
SERT (Transporter) 200 - 400> 10,000
Alpha-1 Adrenergic 90> 5,000

Data Source: Synthesized from PDSP Ki Database and literature consensus [1, 2].

Metabolic Stability & Toxicity Risks

A critical distinction in drug development is the metabolic fate of these scaffolds.

  • 1-PP Risk (Active Metabolite Accumulation): Many complex drugs (e.g., Trazodone) are metabolized into mCPP. Since mCPP is a potent 5-HT2C agonist, its accumulation causes "serotonergic side effects" like anxiety, nausea, and migraines.

  • 4-PP Risk (Neurotoxic Impurity): The synthesis of 4-PP derivatives (specifically MPPP) carries the risk of producing MPTP . MPTP is metabolized to MPP+, a mitochondrial toxin that selectively destroys dopaminergic neurons (Parkinsonism).[1]

Experimental Protocols

Protocol A: Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and metabolic half-life (

) of a new derivative to predict in vivo accumulation.

Materials:

  • Pooled Liver Microsomes (Human/Rat) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Test Compound (10 mM DMSO stock).[2]

  • Stop Solution: Ice-cold Acetonitrile (ACN) with internal standard (e.g., Tolbutamide).

Step-by-Step Workflow:

  • Pre-Incubation:

    • Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (0.1 M, pH 7.4).

    • Add Test Compound to a final concentration of 1 µM (0.1% DMSO final).

    • Incubate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH regenerating system to start the reaction.[3]

    • Control: Run a parallel incubation replacing NADPH with buffer to assess non-enzymatic degradation.

  • Sampling:

    • Remove 50 µL aliquots at

      
       minutes.
      
  • Termination:

    • Immediately dispense aliquot into 150 µL Ice-cold ACN (Stop Solution).

    • Vortex for 30 seconds; Centrifuge at 4,000 rpm for 15 minutes to pellet protein.

  • Analysis:

    • Analyze supernatant via LC-MS/MS.[2] Monitor the parent ion peak area ratio relative to internal standard.

  • Calculation:

    • Plot

      
       vs. time. The slope 
      
      
      
      is the elimination rate constant.
    • 
      .
      
Protocol B: Radioligand Binding (Filtration Method)

Objective: Compare affinity (


) of a derivative against [3H]-DAMGO (Mu-opioid) or [3H]-mCPP (5-HT2C).

Workflow Diagram:

BindingAssay Step1 1. Membrane Prep (HEK293 expressing MOR or 5-HT2C) Step2 2. Assay Assembly (96-well) Buffer + Membranes + [3H]-Ligand + Test Compound Step1->Step2 Step3 3. Equilibrium Incubation 60-90 min @ 25°C Step2->Step3 Step4 4. Harvest Vacuum filtration over GF/B filters (PEI-soaked) Step3->Step4 Step5 5. Wash & Count Wash 3x Ice-cold buffer -> Liquid Scintillation Step4->Step5

Figure 2: Standard Radioligand Binding Workflow. Critical control: Non-specific binding (NSB) defined by 10 µM Naloxone (for MOR) or 10 µM Mianserin (for 5-HT2C).

Safety & Toxicology Mechanisms

The safety profiles of these scaffolds are defined by their specific "toxicophores."

The MPTP Neurotoxicity Mechanism (4-PP Specific)

Researchers working with 4-phenylpiperidines must be vigilant about the MPTP impurity (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

  • Mechanism: MPTP is lipophilic and crosses the Blood-Brain Barrier.[4] Glial MAO-B converts it to MPP+ .[4] MPP+ is a substrate for the Dopamine Transporter (DAT), concentrating it inside dopaminergic neurons.

  • Target: MPP+ inhibits Mitochondrial Complex I , causing ATP depletion and ROS generation.[1]

  • Result: Irreversible Parkinsonism.

The mCPP Serotonergic Syndrome (1-PP Specific)
  • Mechanism: mCPP is a non-selective 5-HT agonist and releasing agent.[5]

  • Risk: When combined with MAOIs or SSRIs, it can precipitate Serotonin Syndrome (hyperthermia, clonus, agitation).

  • Clinical Note: It is also a potent 5-HT2B agonist, theoretically linking it to valvulopathy risks if exposure is chronic and high, though this is less common than with fenfluramine.

References

  • Roth, B. L., et al. (2025). PDSP Ki Database. National Institute of Mental Health. [Link]

  • Glennon, R. A., et al. (1986). Binding of phenylpiperazines to 5-HT receptors. Journal of Medicinal Chemistry. [Link]

  • Langston, J. W., et al. (1984). MPTP: The mechanism of neurotoxicity. Science. [Link]

  • Eriksson, E., et al. (1999). The serotonin reuptake inhibitor citalopram antagonizes the serotonin releasing effect of mCPP.[6] Psychopharmacology. [Link]

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard Protocol Reference). [Link]

Sources

Comparative

Technical Comparison: 1-Phenylpiperidin-4-amine Dihydrochloride vs. Free Base

This guide objectively compares 1-Phenylpiperidin-4-amine dihydrochloride and its free base form.[1][2] Critical Disambiguation: In commercial and chemical literature, the name "1-Phenylpiperidin-4-amine" is frequently u...

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively compares 1-Phenylpiperidin-4-amine dihydrochloride and its free base form.[1][2]

Critical Disambiguation: In commercial and chemical literature, the name "1-Phenylpiperidin-4-amine" is frequently used interchangeably with N-Phenylpiperidin-4-amine (also known as 4-Anilinopiperidine ).[1][2]

  • Target Compound for this Guide: N-Phenylpiperidin-4-amine (4-Anilinopiperidine).[1][2][3][4][5][6]

    • Structure: Piperidine ring with a secondary amine at position 1 and a phenylamino group at position 4.[2]

    • CAS (Free Base): 23056-29-3[1][2][3][6]

    • CAS (Dihydrochloride): 99918-43-1[1][2][4][7][8]

    • Reasoning: This isomer is the standard commercially available "dihydrochloride" salt used in research.[2]

  • Isomer Note: The literal IUPAC isomer 1-Phenylpiperidin-4-amine (Phenyl on ring nitrogen, CAS 63921-23-3) is chemically distinct and rarely sold as a dihydrochloride salt.[1][2]

[1][2]

Executive Summary

The choice between the dihydrochloride salt (2HCl) and the free base determines solubility, storage stability, and reaction compatibility.[2]

  • Select the Dihydrochloride (2HCl) for aqueous biological assays, long-term storage, and preparing precise stock solutions.[2] It offers superior thermal and oxidative stability.[2]

  • Select the Free Base for organic synthesis (e.g., amide coupling, reductive amination) in non-polar solvents (DCM, Toluene) to avoid the need for in situ neutralization.[2]

Physicochemical Profile
FeatureDihydrochloride Salt (2HCl) Free Base
CAS Number 99918-43-123056-29-3
Molecular Weight 249.18 g/mol 176.26 g/mol
Physical State Crystalline Solid (White/Off-white)Crystalline Solid (Pale Yellow/Beige)
Melting Point >250°C (Decomposes)100–103°C
Water Solubility High (~10 mg/mL in PBS pH 7.[1][2]2)Negligible (Hydrophobic)
Organic Solubility Moderate in DMSO (~10 mg/mL), MethanolHigh in DCM, Ethanol, Toluene
Hygroscopicity High (Requires desiccated storage)Low
Stability High (Resistant to oxidation)Moderate (Susceptible to N-oxidation)
Experimental Decision Matrix

Use the following logic flow to determine the correct form for your application.

DecisionMatrix Start Select Application BioAssay Biological Assay / Aqueous Media Start->BioAssay Target OrgSyn Organic Synthesis Start->OrgSyn Target Salt Use Dihydrochloride (2HCl) (Dissolve in PBS/Water) BioAssay->Salt Requires Solubility ReactionType Reaction Type? OrgSyn->ReactionType Check Mechanism Coupling Coupling ReactionType->Coupling Acylation / Amide Coupling Stock Stock ReactionType->Stock Long-term Storage FreeBase Use Free Base (Dissolve in DCM/DMF) Coupling->FreeBase Avoids Base Scavenger Salt_Store Store as 2HCl Salt (Convert before use) Stock->Salt_Store Prevents Oxidation

Figure 1: Decision tree for selecting between salt and free base forms based on solvent system and application.

Experimental Protocols
Protocol A: Conversion of Dihydrochloride to Free Base

Context: When you possess the stable salt form but require the free base for a reaction sensitive to acidic protons or extra salts (e.g., transition metal catalysis).[2]

Materials:

  • 1-Phenylpiperidin-4-amine 2HCl (1.0 g, 4.0 mmol)[1][2]

  • Dichloromethane (DCM) (50 mL)[1][2]

  • Sodium Hydroxide (1M NaOH) (30 mL)

  • Brine (Sat. NaCl)[1][2]

  • Sodium Sulfate (Anhydrous)[1][2]

Methodology:

  • Dissolution: Suspend the 2HCl salt (1.0 g) in water (20 mL). The solid should dissolve completely.[2]

  • Basification: Slowly add 1M NaOH (approx. 10-15 mL) while stirring until the pH reaches 12–14. The solution will become cloudy as the free base precipitates or oils out.[2]

  • Extraction: Transfer to a separatory funnel. Add DCM (20 mL) and shake vigorously for 2 minutes. Vent frequently.

  • Separation: Collect the lower organic layer.[2] Re-extract the aqueous layer with fresh DCM (2 x 15 mL).[2]

  • Drying: Combine organic layers, wash with brine (20 mL), and dry over anhydrous Sodium Sulfate (

    
    ).
    
  • Isolation: Filter off the desiccant and concentrate the filtrate under reduced pressure (Rotavap) to yield the free base as a pale solid/oil.[2]

    • Validation: Check melting point (Target: 100–103°C).[2]

Protocol B: Using the Salt in Organic Synthesis (In Situ Neutralization)

Context: If you must use the 2HCl salt in an organic reaction (e.g., amide coupling with EDC/NHS), you must neutralize the hydrochloride to liberate the nucleophilic amine.[2]

Adjustment:

  • Stoichiometry: The salt contains 2 equivalents of HCl .[2] You must add at least 2.5 to 3.0 equivalents of a tertiary base (e.g., Diisopropylethylamine (DIEA) or Triethylamine (TEA)) to the reaction mixture before adding the electrophile.[2]

  • Risk: The formation of triethylamine hydrochloride salts may precipitate and alter reaction kinetics or workup.[2]

Stability & Handling Insights
  • Oxidative Stability: The free base contains a secondary amine and an aniline-like nitrogen.[2] It is susceptible to N-oxidation (forming N-oxides) and color degradation (browning) upon exposure to air and light.[1][2]

    • Recommendation: Store the free base under Nitrogen/Argon at -20°C.[2]

  • Hygroscopicity: The dihydrochloride salt is hygroscopic.[2] Exposure to moisture will not degrade the compound chemically but will alter the effective molecular weight, leading to errors in stoichiometry.[2]

    • Recommendation: Allow the refrigerated container to equilibrate to room temperature before opening to prevent condensation.[2]

References
  • PubChem. (2025).[2][4][6] N-phenylpiperidin-4-amine dihydrochloride (Compound CID 45791702).[1][2][4] National Library of Medicine.[2][4]

  • Cayman Chemical. (2023).[2][9] 4-Anilinopiperidine (hydrochloride) Product Information & SDS.[2] Item No. 20085.[2][8]

  • ChemicalBook. (2023).[2] N-phenylpiperidin-4-amine Properties and Supplier Data (CAS 23056-29-3).[1][2][3][6][10][1][2]

  • Smolecule. (2024).[2][11] N-phenylpiperidin-4-amine dihydrochloride Solubility and Applications.[1][2]

Sources

Validation

Efficacy Comparison of Different Catalysts in Piperidine Synthesis: A Senior Application Scientist's Guide

Introduction: The Enduring Importance of the Piperidine Scaffold and the Central Role of Catalysis The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry. Its prevale...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Piperidine Scaffold and the Central Role of Catalysis

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry. Its prevalence in a vast array of pharmaceuticals, from antipsychotics to analgesics, underscores its significance as a privileged scaffold in drug design. The efficient and selective synthesis of substituted piperidines is, therefore, a critical endeavor in modern organic chemistry and drug development. Catalysis lies at the heart of this endeavor, offering pathways to these valuable molecules with increasing efficiency, selectivity, and sustainability.

This guide provides an in-depth, objective comparison of the primary catalytic systems employed in piperidine synthesis. We will delve into the nuances of heterogeneous, homogeneous, and biocatalytic approaches, supported by experimental data, to empower researchers, scientists, and drug development professionals in selecting the optimal catalytic strategy for their specific synthetic challenges. Beyond a mere recitation of protocols, this guide will elucidate the mechanistic rationale behind the choice of catalyst and reaction conditions, fostering a deeper understanding of the underlying chemical principles.

Primary Catalytic Strategies for Piperidine Synthesis

The construction of the piperidine ring can be broadly approached through three main catalytic strategies: the hydrogenation of pyridine precursors, the cyclization of acyclic amines, and multi-component reactions. Each of these strategies offers distinct advantages and is amenable to different types of catalysis.

Catalytic Hydrogenation of Pyridines

The most direct and atom-economical route to piperidines is the catalytic hydrogenation of the corresponding pyridines. This transformation, while conceptually simple, presents challenges due to the aromatic stability of the pyridine ring and the potential for catalyst poisoning by the nitrogen lone pair. The choice of catalyst is paramount in overcoming these hurdles.

Catalytic Cyclization Reactions

Intramolecular cyclization of functionalized acyclic amines provides a powerful means to construct the piperidine ring with a high degree of control over substitution patterns and stereochemistry. These reactions often rely on transition metal catalysts to facilitate C-N or C-C bond formation.

Catalytic Multi-Component Reactions (MCRs)

MCRs offer a highly efficient approach to complex piperidine structures by combining three or more starting materials in a single pot. These reactions are often catalyzed by a variety of catalysts, including enzymes and organocatalysts, and are highly valued for their step-economy and molecular diversity.

A Deep Dive into Catalyst Classes: Performance and Protocols

The selection of a catalyst is a critical decision that influences not only the yield and selectivity of a reaction but also its scalability, cost-effectiveness, and environmental impact. In this section, we will compare the performance of the major classes of catalysts used in piperidine synthesis.

Heterogeneous Catalysis: The Workhorses of Industrial Synthesis

Heterogeneous catalysts, which exist in a different phase from the reactants, are widely employed in industrial settings due to their ease of separation and recyclability.[1] For piperidine synthesis, this typically involves the hydrogenation of pyridines using solid catalysts.

Common Heterogeneous Catalysts:

  • Palladium on Carbon (Pd/C): A versatile and widely used catalyst for pyridine hydrogenation. It often requires acidic additives to protonate the pyridine ring, facilitating reduction.

  • Platinum(IV) Oxide (PtO₂ or Adams' catalyst): A highly effective catalyst for the hydrogenation of a wide range of substituted pyridines under relatively mild conditions.

  • Rhodium on Carbon (Rh/C): Another highly active catalyst for pyridine hydrogenation, often demonstrating good selectivity.

  • Nickel-based Catalysts (e.g., Raney Ni, Nickel Silicide): Cost-effective alternatives to precious metal catalysts, though they often require harsher reaction conditions (higher temperatures and pressures).[2]

Performance Characteristics:

Catalyst SystemSubstrate TypeProduct TypeYield (%)SelectivityReaction ConditionsReference(s)
Ni-silicide Substituted PyridinesSubstituted Piperidines96-99%>99% cis (diastereoselectivity)100 °C, 50 bar H₂, 24h[2][3]
Co@TiO₂-mel Substituted PyridinesSubstituted Piperidines86-99%Good to Excellent100 °C, 50 bar H₂, 24h[2][3]
Pd/C Pyridine N-oxidesPiperidinesHighGoodAmmonium formate, mild conditions[4]
PtO₂ Substituted PyridinesSubstituted PiperidinesHighGoodAcetic acid, H₂ (balloon)[5]

Experimental Protocol: Hydrogenation of 2-Methylpyridine using Pd/C

This protocol is a representative example of a heterogeneous catalytic hydrogenation.

G cluster_prep Catalyst and Reactant Preparation cluster_reaction Hydrogenation cluster_workup Work-up and Isolation p1 Suspend 10% Pd/C (5 mol%) in Methanol p2 Add 2-methylpyridine p1->p2 r1 Place in autoclave p2->r1 r2 Purge with N₂ then H₂ r1->r2 r3 Pressurize to 50 bar H₂ r2->r3 r4 Heat to 100°C for 24h r3->r4 w1 Cool and depressurize r4->w1 w2 Filter to remove catalyst w1->w2 w3 Concentrate filtrate w2->w3 w4 Purify by distillation w3->w4

Caption: Workflow for Heterogeneous Hydrogenation of 2-Methylpyridine.

Detailed Steps:

  • Catalyst Suspension: In a glass liner for a high-pressure autoclave, suspend 10% palladium on carbon (5 mol%) in methanol.

  • Reactant Addition: Add 2-methylpyridine to the catalyst suspension.

  • Reaction Setup: Place the glass liner in the autoclave. Seal the vessel and purge several times with nitrogen gas, followed by several purges with hydrogen gas.

  • Hydrogenation: Pressurize the autoclave to 50 bar with hydrogen gas. While stirring, heat the reaction mixture to 100°C and maintain for 24 hours.

  • Work-up: After cooling to room temperature, carefully vent the excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. The catalyst can be recovered and potentially reused.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude cis-2-methylpiperidine by distillation to obtain the final product.

Homogeneous Catalysis: Precision and Mild Conditions

Homogeneous catalysts, which are in the same phase as the reactants, offer distinct advantages in terms of selectivity and activity under mild conditions.[1] This is because every catalyst molecule is an active site, allowing for more precise control over the reaction.

Prominent Homogeneous Catalysts:

  • Iridium-based Catalysts (e.g., Crabtree's catalyst): Highly active for the hydrogenation of a wide range of substrates, including tetrasubstituted olefins, often with high stereoselectivity.[6]

  • Rhodium-based Catalysts: Employed in asymmetric hydrogenation and transfer hydrogenation reactions, enabling the synthesis of chiral piperidines.[7]

  • Ruthenium-based Catalysts: Effective for the asymmetric hydrogenation of pyridines, often in combination with chiral ligands.[2]

Performance Characteristics:

Catalyst SystemSubstrate TypeProduct TypeYield (%)SelectivityReaction ConditionsReference(s)
[Cp*IrCl₂]₂ Primary Amines + DiolsN-substituted Piperidines85-99%N/A110 °C, 20h[3][4]
Rh(I) complex Alkenylisocyanates + AlkynesPolysubstituted PiperidinesGoodHigh enantioselectivity[2+2+2] cycloaddition[7]
Ru(II) complex Pyridine derivativesChiral PiperidinesHighHigh enantioselectivityAsymmetric hydrogenation[2]

Experimental Protocol: Rhodium-Catalyzed Asymmetric [2+2+2] Cycloaddition

This protocol exemplifies the use of a homogeneous catalyst for the asymmetric synthesis of a complex piperidine scaffold.[7]

G cluster_prep Reactant and Catalyst Preparation cluster_reaction Cycloaddition cluster_workup Work-up and Purification p1 Dissolve Rh(I) precatalyst and chiral ligand in dry solvent p2 Add alkenyl isocyanate and alkyne p1->p2 r1 Stir at specified temperature under inert atmosphere p2->r1 r2 Monitor reaction by TLC or LC-MS r1->r2 w1 Concentrate reaction mixture r2->w1 w2 Purify by flash column chromatography w1->w2

Caption: Workflow for Homogeneous Rh-Catalyzed Asymmetric Cycloaddition.

Detailed Steps:

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the rhodium(I) precatalyst and the appropriate chiral ligand in a dry, degassed solvent (e.g., toluene).

  • Reactant Addition: To the catalyst solution, add the alkenyl isocyanate and the alkyne substrate.

  • Reaction: Stir the reaction mixture at the temperature specified in the literature for the particular substrate and ligand combination. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the enantiomerically enriched polysubstituted piperidine derivative.

Biocatalysis: The Green and Selective Approach

Biocatalysis utilizes enzymes to perform chemical transformations, offering unparalleled selectivity (enantio-, regio-, and chemo-) under mild, environmentally benign conditions.[8][9] The use of biocatalysts in piperidine synthesis is a rapidly growing field.

Key Enzymes in Piperidine Synthesis:

  • Candida antarctica Lipase B (CALB): A versatile and robust lipase used in multicomponent reactions to afford clinically valuable piperidines. Immobilization of CALB on magnetic nanotubes enhances its reusability.[8]

  • Hydroxylases: Enzymes that can introduce hydroxyl groups into piperidine rings with high regio- and stereoselectivity, creating valuable intermediates for further functionalization.[10]

  • Transaminases: Used in cascade reactions to generate chiral piperidines from achiral precursors.[11]

  • Ketoreductases (KREDs): Employed for the asymmetric reduction of N-Boc-piperidin-3-one to optically pure (S)-N-Boc-3-hydroxypiperidine, a key pharmaceutical intermediate.[9]

Performance Characteristics:

Catalyst SystemSubstrate TypeProduct TypeYield (%)SelectivityReaction ConditionsReference(s)
Immobilized CALB Benzaldehyde, Aniline, Acetoacetate esterPolyfunctionalized Piperidinesup to 91%High60 °C, 8h, Ethanol[8]
Ketoreductase (KRED) N-Boc-piperidin-3-one(S)-N-Boc-3-hydroxypiperidine>95%>99% eeAqueous buffer, room temp.[9]
Transaminase/Organocatalyst cascade Acyclic precursors2-substituted PiperidinesGoodHighHybrid cascade[11]

Experimental Protocol: Immobilized CALB-Catalyzed Multicomponent Synthesis of a Piperidine Derivative

This protocol demonstrates a green, biocatalytic approach to piperidine synthesis.[8]

G cluster_prep Reaction Setup cluster_reaction Biocatalytic Reaction cluster_workup Catalyst Recovery and Product Isolation p1 Combine benzaldehyde, aniline, and ethyl acetoacetate in ethanol p2 Add immobilized CALB catalyst p1->p2 r1 Stir at 60°C for 8 hours p2->r1 r2 Monitor reaction by TLC r1->r2 w1 Separate magnetic catalyst with an external magnet r2->w1 w2 Remove solvent from supernatant w1->w2 w3 Purify by recrystallization or column chromatography w2->w3

Caption: Workflow for Biocatalytic Multicomponent Piperidine Synthesis.

Detailed Steps:

  • Reactant Mixture: In a round-bottom flask, combine benzaldehyde (1 mmol), aniline (1 mmol), and ethyl acetoacetate (1 mmol) in ethanol (5 mL).

  • Catalyst Addition: Add the immobilized Candida antarctica lipase B on magnetic halloysite nanotubes (CALB@MHNTs, 20 mg).

  • Reaction: Stir the mixture at 60°C for 8 hours. Monitor the progress of the reaction by TLC.

  • Catalyst Recovery: After the reaction is complete, use an external magnet to separate the magnetic biocatalyst from the solution. The catalyst can be washed and reused for subsequent reactions.

  • Product Isolation: Decant the supernatant and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by recrystallization or column chromatography to yield the desired substituted piperidine.

Head-to-Head Catalyst Comparison and Practical Considerations

The choice of a catalytic system is often a trade-off between various factors. The following table provides a direct comparison to aid in this decision-making process.

FeatureHeterogeneous CatalystsHomogeneous CatalystsBiocatalysts
Activity Moderate to HighHigh to Very HighModerate to High
Selectivity Good (often diastereoselective)Excellent (enantio- and regioselective)Unparalleled (enantio-, regio-, chemoselective)
Reaction Conditions Often harsh (high T, high P)MildMild (aqueous, ambient T and P)
Catalyst Separation Easy (filtration, centrifugation)Difficult (often requires chromatography)Easy (especially immobilized enzymes)
Recyclability Generally goodChallengingExcellent (especially immobilized enzymes)
Cost Variable (Ni is cheap, Pt/Pd/Rh are expensive)Generally expensive (precious metals, complex ligands)Potentially low (can be produced by fermentation)
Substrate Scope BroadBroad, but can be ligand-dependentOften narrow, but can be broadened by enzyme engineering
Sustainability Moderate (high energy input, potential metal leaching)Low (metal contamination, solvent use for purification)High (renewable, biodegradable, aqueous media)

Green Chemistry and Sustainability in Piperidine Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies.[12][13] Key metrics such as Atom Economy and the E-Factor (Environmental Factor) are crucial for evaluating the sustainability of a process.[14][15][16]

  • Atom Economy: A measure of how many atoms from the starting materials are incorporated into the final product. Hydrogenation and cycloaddition reactions generally have high atom economy.

  • E-Factor: The ratio of the mass of waste generated to the mass of the desired product. The pharmaceutical industry has notoriously high E-factors, making the development of greener catalytic processes a high priority.[13]

G cluster_green_metrics Green Chemistry Metrics cluster_catalyst_types Catalyst Types atom_economy Atom Economy (High is good) e_factor E-Factor (Low is good) heterogeneous Heterogeneous heterogeneous->atom_economy Often High heterogeneous->e_factor Moderate homogeneous Homogeneous homogeneous->atom_economy Variable homogeneous->e_factor High (due to workup) biocatalysis Biocatalysis biocatalysis->atom_economy Often High biocatalysis->e_factor Low

Caption: Relationship between Catalyst Type and Green Chemistry Metrics.

Biocatalytic and some heterogeneous catalytic routes for piperidine synthesis generally offer better sustainability profiles compared to homogeneous catalysis, which often suffers from high E-factors due to the challenges of catalyst and solvent separation.

Conclusion and Future Outlook

The synthesis of piperidines is a mature field that continues to evolve with the development of novel catalytic systems.

  • Heterogeneous catalysts remain the go-to choice for large-scale production where cost and catalyst recyclability are paramount.

  • Homogeneous catalysts offer unparalleled precision for the synthesis of complex, stereochemically defined piperidines, which is crucial in drug discovery.

  • Biocatalysis is emerging as a powerful and sustainable alternative, with the potential to revolutionize the synthesis of chiral piperidines.

The future of piperidine synthesis will likely involve a greater integration of these different catalytic approaches. Chemoenzymatic and one-pot tandem reactions that combine the advantages of different catalyst types will be key to developing even more efficient and sustainable routes to this vital class of molecules. The continued development of catalysts from earth-abundant metals and the application of machine learning to catalyst design and process optimization will further drive innovation in this important area of chemical synthesis.

References

A comprehensive list of references is provided for further reading and verification of the information presented in this guide. Each reference includes the title, source, and a clickable URL.

  • New Journal of Chemistry. (2022). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. RSC Publishing. [Link]

  • Homogeneous vs Heterogeneous Catalysts. (n.d.). [Link]

  • ChemistryViews. (2024). Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. [Link]

  • Scripps Research. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences. [Link]

  • DTIC. (2025). Piperidine Synthesis. [Link]

  • ACS Publications. (2025). Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine. [Link]

  • PubMed. (2003). Green chemistry approach to the synthesis of N-substituted piperidones. [Link]

  • MDPI. (2022). Green Chemistry Metrics, A Review. [Link]

  • PMC. (n.d.). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. [Link]

  • ResearchGate. (n.d.). A comparison between the catalytic activity expressed in the turnover frequency (TOF, s -1 ) of the Rh-TUD-1 catalyst and other reported Rh-based homogeneous or heterogeneous catalysts. [Link]

  • ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

  • Organic Syntheses. (n.d.). Palladium Catalysts. [Link]

  • DrugPatentWatch. (2025). The Role of Green Chemistry in Generic Drug Development: A Sustainable Approach to Medicine. [Link]

  • ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

  • Semantic Scholar. (n.d.). First biocatalytic synthesis of piperidine derivatives via immobilized lipase catalyzed multicomponent reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. [Link]

  • RSC Publishing. (n.d.). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. [Link]

  • ResearchGate. (n.d.). Activity, expressed in TON and TOF, and basicity, expressed in terms of the pK a , of the catalysts. [Link]

  • ACS Publications. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. [Link]

  • ResearchGate. (n.d.). The comparison of turnover frequency (TOF) values over different.... [Link]

  • EOLSS. (n.d.). Homogeneous and Heterogeneous Catalysis. [Link]

  • UCLouvain. (n.d.). Homogeneous and heterogeneous catalysis. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • ResearchGate. (2025). Heterogeneous vs. Homogeneous Catalysis: Mechanistic Comparisons. [Link]

  • ResearchGate. (2025). Atom Utilization, E Factors and the Catalytic Solution. [Link]

  • ResearchGate. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. [Link]

  • ACS Publications. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. [Link]

  • ResearchGate. (2020). Comparison of turnover frequency (TOF) of two catalysts. [Link]

  • ResearchGate. (n.d.). Comparison of Homogeneous and Heterogeneous catalysts. [Link]

  • Recent advances in the synthesis of piperidones and piperidines. (n.d.). [Link]

  • PubMed. (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. [Link]

  • 1 Atom Economy – Principles and Some Examples. (n.d.). [Link]

  • green chemistry – the atom economy. (n.d.). [Link]

  • Organic Chemistry Portal. (2023). Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated "5/6-endo-dig" Reductive Hydroamination of Enynyl Amines. [Link]

  • JOCPR. (2025). Atom Economy Green Synthesis in Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Crabtree's catalyst. [Link]

  • Semantic Scholar. (n.d.). Fundamentals of Green Chemistry: Efficiency in Reaction Design A Tutorial Review. [Link]

Sources

Comparative

In vitro toxicity comparison between 1-Phenylpiperidin-4-amine and its analogues

Executive Summary & Chemical Context The Challenge: 1-Phenylpiperidin-4-amine (CAS: 63921-23-3) serves as a critical scaffold in the synthesis of GPCR ligands and kinase inhibitors. However, its piperidine core, coupled...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The Challenge: 1-Phenylpiperidin-4-amine (CAS: 63921-23-3) serves as a critical scaffold in the synthesis of GPCR ligands and kinase inhibitors. However, its piperidine core, coupled with an aromatic lipophilic moiety, presents specific toxicological liabilities—most notably hERG channel inhibition (cardiotoxicity) and phospholipidosis .

The Distinction (Crucial Safety Note): Researchers must distinguish the target compound from its structural isomer, N-phenylpiperidin-4-amine (4-Anilinopiperidine, CAS: 23056-29-3). While the target is a general pharmacophore, the isomer is a regulated precursor for fentanyl-class opioids. This guide focuses on the toxicity profile of the N1-substituted variant (1-Phenylpiperidin-4-amine) while using the isomer and a halogenated variant as benchmarks.

Comparative Panel:

  • Target: 1-Phenylpiperidin-4-amine (Rigid N1-Aryl bond).

  • Analogue A (Isomer): N-Phenylpiperidin-4-amine (Flexible 4-Amino-Aryl bond; Opioid precursor).

  • Analogue B (Bioisostere): 1-(4-Fluorophenyl)piperidin-4-amine (Metabolic blocker).

Physicochemical & Safety Profile

Before initiating wet-lab protocols, we establish the baseline physicochemical properties that drive in vitro toxicity.

Feature1-Phenylpiperidin-4-amine (Target)N-Phenylpiperidin-4-amine (Isomer)1-(4-F-phenyl)piperidin-4-amine (Analogue)
Structure Phenyl group on Ring Nitrogen (N1)Phenyl group on Exocyclic AmineFluorine at para-position of Phenyl
CAS 63921-23-323056-29-393223-88-8
cLogP ~1.2 - 1.5~1.1 - 1.3~1.6 (Higher Lipophilicity)
pKa (Calc) ~9.5 (Piperidine N is arylated, less basic)~10.0 (Piperidine N is secondary, high basicity)~9.2
Primary Risk hERG InhibitionOpioid Activity / Respiratory DepressionAccumulation / Phospholipidosis

Experimental Workflow: The "Tox-Screen" Triad

To validate the safety profile, we utilize a self-validating workflow focusing on three endpoints: Cytotoxicity (General Health) , Cardiotoxicity (Specific Liability) , and Genotoxicity (DNA Damage) .

ToxWorkflow cluster_Cyto 1. Cytotoxicity (Cell Health) cluster_hERG 2. Cardiotoxicity (QTc Risk) cluster_Geno 3. Genotoxicity Compound Test Compound (10mM DMSO Stock) QC QC: Solubility Check (Turbidimetry) Compound->QC MTT MTT/CCK-8 Assay (HepG2 / HEK293) QC->MTT Patch Auto-Patch Clamp (hERG-CHO Cells) QC->Patch Micro Micronucleus Assay (OECD 487) QC->Micro IC50 Calculate IC50 MTT->IC50 TailCurrent Tail Current Inhibition Patch->TailCurrent Ames Ames Test (OECD 471) Micro->Ames If +

Figure 1: Integrated Toxicology Workflow. The solubility check (QC) is a critical "Go/No-Go" gate before expensive cell-based assays.

Protocol 1: Cytotoxicity Profiling (MTT Assay)

Objective: Determine the non-lethal concentration range for subsequent functional assays. Phenylpiperidines can induce lysosomal trapping due to their basicity; thus, we compare acute toxicity vs. metabolic toxicity.

Cell Lines:

  • HepG2: Metabolic competent (assess bioactivation).

  • HEK293: Baseline cellular toxicity.

Detailed Methodology:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Dosing: Prepare serial dilutions (0.1 µM to 100 µM) in culture media.

    • Critical Control: Final DMSO concentration must be

      
       to avoid solvent toxicity.
      
  • Exposure: Incubate for 48 hours.

  • Detection: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Absorbance at 570 nm.

Comparative Data Interpretation (Representative):

CompoundHepG2 IC50 (µM)HEK293 IC50 (µM)Interpretation
1-Phenylpiperidin-4-amine 45 - 60>100Moderate toxicity; likely requires metabolic activation.
N-Phenylpiperidin-4-amine 80 - 100>100Lower acute cytotoxicity; risk is pharmacological (opioid), not cytotoxic.
1-(4-F-phenyl)analogue 25 - 4060 - 80Higher Toxicity: Fluorine increases lipophilicity, enhancing membrane penetration and accumulation.

Protocol 2: hERG Inhibition (Cardiotoxicity)

The Core Mechanism: The 1-phenylpiperidine moiety is a classic "hERG pharmacophore." The positively charged nitrogen (at physiological pH) interacts with Tyrosine 652 and Phenylalanine 656 in the hERG channel pore, potentially causing QT prolongation (arrhythmia).

Methodology (Automated Patch Clamp):

  • System: QPatch or Patchliner (High-throughput electrophysiology).

  • Cells: CHO cells stably expressing hERG (

    
    ).
    
  • Protocol:

    • Holding potential: -80 mV.

    • Depolarizing step: +40 mV (2s).

    • Repolarizing step: -40 mV (2s) to measure tail current .

  • Positive Control: E-4031 (IC50 ~10-50 nM).

hERG_Mechanism Drug 1-Phenylpiperidin-4-amine (Protonated at pH 7.4) Pore hERG Channel Pore (Intracellular Vestibule) Drug->Pore Enters during Channel Opening Residues Key Residues: Tyr652 (Pi-Stacking) Phe656 (Hydrophobic) Pore->Residues Stabilizes Binding Block Channel Blockade (Reduced Tail Current) Residues->Block Trapping Result Delayed Repolarization (QT Prolongation) Block->Result

Figure 2: Mechanism of hERG Blockade. The aromatic phenyl ring engages in pi-stacking with Tyr652, while the protonated amine anchors the molecule.

Comparative Risk:

  • 1-Phenylpiperidin-4-amine: High Risk. The N1-phenyl group is rigid, perfectly positioning the aromatic ring for pi-stacking within the pore.

  • N-Phenylpiperidin-4-amine: Moderate Risk. The flexible amine linker allows more conformational freedom, potentially reducing binding affinity to the rigid hERG pore compared to the N1-phenyl variant.

Protocol 3: Genotoxicity (In Vitro Micronucleus)

Guideline: OECD TG 487.[1][2] Objective: Detect clastogenicity (chromosome breakage) or aneugenicity (chromosome loss).[3]

Methodology:

  • Cell System: CHO-K1 or TK6 lymphoblastoid cells.

  • Treatment: Short term (3h) +/- S9 metabolic activation; Long term (24h) - S9.

  • Staining: Acridine Orange or DAPI.

  • Scoring: Analyze 2,000 binucleated cells per concentration for micronuclei (MN).

Expected Outcome: Simple phenylpiperidines are generally non-genotoxic (Negative in Ames/MN). However, if the phenyl ring is metabolically oxidized to a reactive quinone-imine (common in paracetamol-like structures, though less likely here without a para-OH), risks increase.

  • Recommendation: If the 1-(4-Fluorophenyl) analogue is used, verify that the fluorine bond is stable to prevent formation of toxic fluoride ions or reactive intermediates.

References

  • OECD Guidelines for the Testing of Chemicals, Section 4. Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Publishing, Paris.

  • Redfern, W. S., et al. (2003). "Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs: evidence for a provisional safety margin in drug development." Cardiovascular Research, 58(1), 32-45.

  • Vandenberg, J. I., et al. (2001). "hERG K+ channels: structure, function, and clinical significance." Physiological Reviews, 92(3), 1393-1478. (Foundational mechanism for phenylpiperidine hERG block).
  • PubChem Compound Summary. (2025). "N-phenylpiperidin-4-amine (CAS 23056-29-3) and 1-Phenylpiperidin-4-amine." National Center for Biotechnology Information.

  • FDA Guidance for Industry. (2005). "S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals."

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-Phenylpiperidin-4-amine Dihydrochloride

As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. The proper management and disposal of chemical reagent...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. The proper management and disposal of chemical reagents are not merely procedural afterthoughts; they are integral to the integrity of our work and the safety of our colleagues and environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Phenylpiperidin-4-amine dihydrochloride, a compound that, while valuable in synthetic chemistry, requires careful handling due to its toxicological profile and regulatory status.

This document moves beyond a simple checklist, explaining the causality behind each procedural step. The protocols described herein are designed as a self-validating system to ensure safety and compliance, grounded in authoritative sources.

Hazard Identification and Essential Safety Data

Understanding the inherent risks of a chemical is the first step in managing it safely. 1-Phenylpiperidin-4-amine dihydrochloride is a hydrochloride salt that appears as a white crystalline powder.[1] While its primary application is as an analytical reference standard, particularly for identifying impurities in synthetic opioids like fentanyl, its handling and disposal are governed by its toxicological properties.[1][2]

Evaluations have shown that the compound can cause skin irritation and serious eye damage upon exposure.[1][3] Inhalation of the dust may lead to respiratory irritation.[3] Therefore, treating this compound with the appropriate level of caution is paramount.

For quick reference, the key safety parameters are summarized below.

Parameter Description Primary Control Measures
Physical Form White crystalline powder.[1]Use dry cleanup methods to avoid generating dust.[4]
Primary Hazards Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[3]Engineering controls (fume hood), appropriate PPE.
Environmental Hazards Piperidine derivatives can be toxic to aquatic life with long-lasting effects.[5]Prevent release into drains, soil, or waterways.[4][5]
Required PPE Safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), lab coat, dust respirator (if ventilation is inadequate).[4]Ensure PPE is properly fitted and inspected before use.

Spill Management Protocol

Accidents happen, but a robust and well-understood spill protocol can significantly mitigate the associated risks. The immediate response should prioritize containment and the safety of laboratory personnel.

Causality: The primary goals are to prevent the dispersal of the powdered chemical, which poses an inhalation risk, and to avoid contamination of skin, clothing, and the wider environment.[4]

Step-by-Step Spill Cleanup:
  • Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. For major spills, evacuate the area and inform your institution's Emergency Services or Environmental Health & Safety (EHS) office.[4]

  • Don Appropriate PPE: Before approaching the spill, ensure you are wearing the required personal protective equipment: safety goggles, chemical-resistant gloves, a lab coat, and if significant dust is present, a respirator.

  • Contain the Spill:

    • For Dry Spills: Gently cover the spill with an inert, non-combustible absorbent material like sand or diatomaceous earth to prevent the powder from becoming airborne.[6][7]

    • Avoid Dry Sweeping: Do not use a dry brush or broom on the neat powder, as this will generate dust.[4]

  • Collect the Material:

    • Carefully use a scoop or spark-resistant shovel to collect the absorbed material.[4] A vacuum cleaner equipped with a HEPA filter may also be used if available and rated for such materials.

    • Place the collected waste into a clean, dry, and sealable container. A heavy-gauge plastic bag or a designated hazardous waste container is appropriate.[4][8]

  • Label the Waste Container: Immediately label the container with "Hazardous Waste," the full chemical name ("1-Phenylpiperidin-4-amine dihydrochloride"), the date, and the nature of the spill (e.g., "Spill Debris").

  • Decontaminate the Area: Once the bulk material is removed, wash the affected area with large amounts of water, collecting the rinse water for disposal if possible.[4] Prevent runoff from entering drains.[4]

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves, absorbent pads, and wipes, must be placed in the hazardous waste container.

  • Personal Decontamination: Wash hands thoroughly with soap and water after the cleanup is complete. Launder any contaminated work clothes separately.[4]

Core Disposal Workflow for 1-Phenylpiperidin-4-amine Dihydrochloride

The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous waste.[7] Under no circumstances should it be disposed of in standard trash or washed down the drain.[3] The U.S. Drug Enforcement Administration (DEA) classifies the parent amine, N-phenylpiperidin-4-amine (4-anilinopiperidine), as a List I chemical due to its use in the illicit manufacture of fentanyl, which necessitates strict handling and disposal oversight.[2]

Step-by-Step Disposal Protocol:
  • Waste Characterization: The first step is to correctly identify the material as hazardous waste. Any unused 1-Phenylpiperidin-4-amine dihydrochloride, spill cleanup debris, or contaminated lab materials (e.g., weighing boats, gloves, empty containers) must be treated as hazardous waste.

  • Segregation and Containment:

    • Rationale: To prevent dangerous chemical reactions, hazardous waste must be segregated.[9] Do not mix this amine salt waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Procedure: Place the waste in a designated, sealable, and chemically compatible container. Ensure the container is in good condition and will not leak. Keep the container securely sealed when not in use.[4][10]

  • Proper Labeling:

    • Rationale: Accurate labeling is a critical safety and regulatory requirement under OSHA's Hazard Communication Standard.[11] It ensures that anyone handling the container understands its contents and associated dangers.

    • Procedure: Affix a "Hazardous Waste" label to the container. Fill it out completely with:

      • The full chemical name: "1-Phenylpiperidin-4-amine dihydrochloride" (avoiding abbreviations).

      • The accumulation start date (the date the first piece of waste was added).

      • The specific hazards (e.g., "Toxic," "Irritant").

  • Storage Pending Disposal:

    • Rationale: Safe storage prevents accidental spills and exposure.

    • Procedure: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be in a well-ventilated location, away from incompatible materials, and secure from unauthorized access.[10]

  • Arrange for Professional Disposal:

    • Rationale: Federal and local regulations mandate that hazardous chemical waste be disposed of through a licensed and qualified waste disposal company.[12][13] These companies have the expertise and facilities to handle and treat the waste in an environmentally sound manner, often through methods like high-temperature incineration.[9]

    • Procedure: Contact your institution’s EHS department to schedule a pickup. They will coordinate with their contracted hazardous waste vendor. Do not attempt to transport the waste off-site yourself.[14]

  • Documentation: Maintain meticulous records of the waste generated and its disposal. This "cradle-to-grave" documentation is a cornerstone of EPA's Resource Conservation and Recovery Act (RCRA) and is essential for regulatory compliance.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of 1-Phenylpiperidin-4-amine dihydrochloride waste.

G cluster_prep Preparation & Identification cluster_handling Safe Handling & Containment cluster_compliance Regulatory Compliance cluster_disposal Final Disposal start Chemical is designated for disposal characterize Characterize as Hazardous Waste (Toxic, Irritant) start->characterize ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) segregate Place in a dedicated, sealed, compatible waste container ppe->segregate label_waste Attach & complete 'Hazardous Waste' label (Full Name, Date, Hazards) segregate->label_waste segregate->label_waste store Store in designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for pickup by a licensed waste contractor store->contact_ehs store->contact_ehs document Maintain disposal records (Chain of Custody) contact_ehs->document end Disposal Complete document->end

Caption: Disposal workflow for 1-Phenylpiperidin-4-amine dihydrochloride.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure that the disposal of 1-Phenylpiperidin-4-amine dihydrochloride is conducted in a manner that is safe, responsible, and fully compliant with all regulatory requirements.

References

  • Penta. (2024). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Regulations.gov. (n.d.). Safety Data Sheet. Retrieved from a general repository, specific source may vary.
  • Regulations.gov. (2022). Designation of 4-Piperidone as a List I Chemical. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Update on Chemicals Removal at the Refinery on St. Croix. Retrieved from [Link]

  • University of Maryland | Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • MCF Environmental Services. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. General resource, specific document may vary.
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016). Piperidine: Human health tier II assessment. Retrieved from [Link]

  • Medical-Waste-Solutions.com. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste & Disposal. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Phenylpiperidin-4-amine dihydrochloride
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